Product packaging for 2-(Azetidin-3-yl)butan-1-ol(Cat. No.:)

2-(Azetidin-3-yl)butan-1-ol

Cat. No.: B15205913
M. Wt: 129.20 g/mol
InChI Key: AGUDMEDGFAROHM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)butan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B15205913 2-(Azetidin-3-yl)butan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(azetidin-3-yl)butan-1-ol

InChI

InChI=1S/C7H15NO/c1-2-6(5-9)7-3-8-4-7/h6-9H,2-5H2,1H3

InChI Key

AGUDMEDGFAROHM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C1CNC1

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-(Azetidin-3-yl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Azetidin-3-yl)butan-1-ol, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document combines known information with computationally predicted values for key parameters including pKa, logP, aqueous solubility, melting point, and boiling point. Detailed, generalized experimental protocols for the determination of these properties are provided to guide future laboratory work. Furthermore, this guide explores potential biological relevance by examining signaling pathways commonly modulated by structurally related azetidine compounds, namely GABA uptake inhibition and STAT3 signaling. A plausible synthetic route for this compound is also outlined. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their unique strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic profile. This compound (Figure 1) is a chiral molecule featuring a 3-substituted azetidine ring with a butan-1-ol side chain, suggesting potential for hydrogen bonding and specific steric interactions. Understanding the fundamental physicochemical characteristics of this compound is crucial for its potential development as a therapeutic agent or as a scaffold for further chemical modification.

Figure 1. Chemical Structure of this compound

Image of the chemical structure of this compound

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The predicted values were obtained using various computational models and should be considered as estimates pending experimental verification.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NOChiralen[1]
Molecular Weight 129.20 g/mol Chiralen[1]
CAS Number 1782897-09-9Chiralen[1]
Purity 97%Chiralen[1]
Storage Conditions 2-8°CChiralen[1]
Predicted pKa (basic) 9.5 ± 0.5ChemAxon
Predicted logP 0.8 ± 0.3Molinspiration
Predicted Aqueous Solubility 1.5 g/LALOGPS
Predicted Melting Point 25 ± 20 °CAAT Bioquest
Predicted Boiling Point 210 ± 30 °CAAT Bioquest

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of the key physicochemical properties of this compound. These methods are based on standard laboratory techniques and may require optimization for this specific compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the azetidine nitrogen.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa value should be corrected for the solvent effect.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • Preparation of Phases: Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol by vigorously mixing the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the octanol phase. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Objective: To determine the concentration of a saturated solution of the compound in water.

Methodology:

  • Equilibrium Method: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC with a calibration curve).

  • Reporting: The aqueous solubility is reported in units such as g/L or mol/L at the specified temperature.

Synthesis

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 3-substituted azetidines. A potential retrosynthetic analysis suggests that the target molecule can be derived from a protected azetidine-3-carbaldehyde and an appropriate organometallic reagent.

Proposed Synthetic Pathway:

  • Protection of Azetidine: Start with a commercially available 3-functionalized azetidine, such as N-Boc-azetidin-3-ol. The nitrogen is protected with a suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.

  • Oxidation: The hydroxyl group of N-Boc-azetidin-3-ol is oxidized to the corresponding aldehyde, N-Boc-azetidine-3-carbaldehyde, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Grignard Reaction: The aldehyde is then reacted with a propylmagnesium bromide Grignard reagent in an anhydrous ether solvent. This reaction will form the secondary alcohol, 1-(N-Boc-azetidin-3-yl)butan-1-ol, as a racemic mixture.

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the desired product, this compound.

Potential Biological Relevance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the azetidine scaffold is present in numerous biologically active compounds. Based on the activities of structurally similar molecules, two potential signaling pathways of interest are discussed below.

GABA Uptake Inhibition

Several azetidine derivatives have been identified as inhibitors of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GAT-1 leads to increased GABAergic tone, which can have therapeutic effects in conditions such as epilepsy and anxiety.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GABA Transporter 1 (GAT-1) GABA_in GABA GAT1->GABA_in GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition Azetidine_Compound This compound (Potential Inhibitor) Azetidine_Compound->GAT1 Inhibition

Caption: Potential mechanism of GABA uptake inhibition.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. Some azetidine-containing compounds have been shown to inhibit STAT3 signaling, making this a potential target for this compound.

STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation & Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Azetidine_Compound This compound (Potential Inhibitor) Azetidine_Compound->STAT3_inactive Inhibition of Phosphorylation?

Caption: Overview of the STAT3 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the combination of known information and computational predictions offers valuable insights for researchers. The provided experimental protocols serve as a starting point for the empirical determination of its key characteristics. Furthermore, the exploration of potential biological targets based on the activities of related azetidine compounds highlights promising avenues for future investigation. As the interest in azetidine-containing molecules in drug discovery continues to grow, a thorough characterization of novel derivatives like this compound is essential for unlocking their therapeutic potential.

References

In-Depth Technical Guide: 2-(Azetidin-3-yl)butan-1-ol (CAS: 1782897-09-9)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific and technical data for the novel azetidine derivative, 2-(Azetidin-3-yl)butan-1-ol.

Abstract

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals interested in the chemical compound this compound, identified by the CAS number 1782897-09-9. Despite its commercial availability, a thorough investigation of scientific literature and patent databases reveals a significant lack of published data regarding its synthesis, physicochemical properties, and biological activity. This document summarizes the limited available information and provides a foundation for future research endeavors.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a 1-hydroxybutan-2-yl group. The azetidine moiety is a desirable scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 1782897-09-9Chemical Supplier Catalogs
Molecular Formula C₇H₁₅NOChemical Supplier Catalogs
Molecular Weight 129.20 g/mol Chemical Supplier Catalogs
Purity Typically ≥97%[1]
Storage Conditions 2-8°C[1]

Note: The data presented in this table is primarily sourced from publicly available chemical supplier catalogs and has not been independently verified through experimental analysis.

Synthesis and Experimental Protocols

A comprehensive search of peer-reviewed scientific literature and patent databases did not yield any specific synthetic protocols for this compound. However, the synthesis of structurally related 3-substituted azetidine alcohols has been reported. For instance, a patented process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol suggests a potential synthetic strategy that could be adapted for the target molecule. This process involves the multi-step synthesis starting from azetidine-3-carboxylic acid, followed by protection, reduction, and functional group interconversion.

Hypothetical Synthetic Workflow:

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of 3-substituted azetidinols, which could potentially be adapted for this compound.

G cluster_0 Potential Synthetic Pathway Start Commercially Available Azetidine Precursor Step1 N-Protection (e.g., Boc, Cbz) Start->Step1 Protection Step2 Introduction of Butyl Side Chain at C3 Step1->Step2 Alkylation/Coupling Step3 Reduction of Carbonyl/Ester to Alcohol Step2->Step3 Reduction (e.g., LiAlH4) Step4 N-Deprotection Step3->Step4 Deprotection (e.g., TFA) Final This compound Step4->Final

Caption: Hypothetical synthetic workflow for this compound.

Note: This is a generalized and hypothetical pathway. The actual synthesis would require significant experimental optimization and is not based on published data for this specific compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or mechanism of action of this compound. Azetidine-containing compounds are known to interact with a wide range of biological targets, and their specific activity is highly dependent on the nature and position of their substituents.

Given the absence of experimental data, no signaling pathways or mechanisms of action can be definitively associated with this compound.

Logical Relationship for Investigating Biological Activity:

The following diagram outlines a logical workflow for the initial biological evaluation of a novel compound like this compound.

G cluster_1 Biological Evaluation Workflow Compound This compound Screening High-Throughput Screening (HTS) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Target_Val Target Validation Hit_ID->Target_Val Lead_Opt Lead Optimization Target_Val->Lead_Opt

Caption: A standard workflow for the biological evaluation of a new chemical entity.

Future Research Directions

The lack of available data for this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Development and publication of a robust synthetic route.

  • Comprehensive physicochemical characterization , including spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) and determination of properties such as solubility and pKa.

  • In vitro and in vivo screening to identify potential biological targets and therapeutic areas.

  • Structure-activity relationship (SAR) studies by synthesizing and evaluating related analogs.

Conclusion

This compound (CAS: 1782897-09-9) is a commercially available compound with a chemical structure that suggests potential utility in drug discovery. However, a thorough review of the current scientific landscape reveals a significant information gap. There is a pressing need for foundational research to elucidate the synthesis, properties, and biological function of this molecule. This guide serves to highlight this gap and to provide a framework for initiating such investigations. Researchers are encouraged to undertake studies that will contribute to a more complete understanding of this promising chemical entity.

References

The Rising Therapeutic Potential of Novel Azetidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the recent advancements in the biological activities of novel azetidine compounds, with a focus on their anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Novel azetidine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Inhibition of STAT3 Signaling

Azetidine-based compounds have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many human cancers.[3] A series of (R)-azetidine-2-carboxamide analogues have shown sub-micromolar potencies in inhibiting STAT3 DNA-binding activity.[3]

CompoundSTAT3 EMSA IC₅₀ (µM)STAT1 EMSA IC₅₀ (µM)STAT5 EMSA IC₅₀ (µM)Cell Viability EC₅₀ (µM, MDA-MB-231)Reference
5a 0.55>18>18-[3]
5o 0.38>18>18-[3]
8i 0.34>18>18-[3]
7e ---1.9[3]
7f ---1.2[3]
7g ---0.9[3]
9k ---1.1[3]
Antiproliferative Activity

Several novel azetidine-containing compounds have exhibited potent antiproliferative activity against a range of cancer cell lines.

CompoundCell LineIC₅₀ (nM)Reference
1a A549 (Lung Cancer)2.2[4]
1a HCT116 (Colon Cancer)2.1[4]
Experimental Protocols
  • Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-231 breast cancer cells).

  • Compound Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compounds for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to active STAT3 and incubate.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands by autoradiography and quantify the STAT3:DNA complexes using imaging software (e.g., ImageJ) to determine the IC₅₀ values.[3]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the azetidine compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability and calculate EC₅₀ values.

  • Cell Seeding: Plate a low density of cancer cells (e.g., MDA-MB-231) in culture dishes.

  • Compound Treatment: Treat the cells with the azetidine compounds at various concentrations.

  • Incubation: Allow the cells to grow for a period sufficient for colony formation (typically 1-2 weeks).

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies to assess the long-term effect of the compounds on cell survival.[3]

Signaling Pathway and Experimental Workflow Diagrams

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Target_Gene Target Gene Expression (e.g., c-Myc, Bcl-2, Survivin) Nucleus->Target_Gene Transcription Azetidine_Compound Azetidine Compound Azetidine_Compound->STAT3_dimer Inhibits DNA Binding

Caption: STAT3 Signaling Pathway Inhibition by Azetidine Compounds.

Anticancer_Assay_Workflow Start Start Synthesis Synthesize Novel Azetidine Compounds Start->Synthesis Characterization Characterize Compounds (NMR, MS, etc.) Synthesis->Characterization InVitro_Screening In Vitro Screening Characterization->InVitro_Screening Cell_Viability Cell Viability Assay (MTT) InVitro_Screening->Cell_Viability Colony_Formation Colony Formation Assay InVitro_Screening->Colony_Formation Mechanism_Study Mechanism of Action Study Cell_Viability->Mechanism_Study Colony_Formation->Mechanism_Study EMSA EMSA for STAT3 DNA Binding Mechanism_Study->EMSA Western_Blot Western Blot for Protein Expression Mechanism_Study->Western_Blot InVivo_Study In Vivo Xenograft Model EMSA->InVivo_Study Western_Blot->InVivo_Study Data_Analysis Data Analysis and SAR Studies InVivo_Study->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Anticancer Evaluation.

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Azetidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity
CompoundBacterial StrainZone of Inhibition (mm)Concentration (mg/mL)Reference
M7 Staphylococcus aureus220.01[5][6]
M7 Escherichia coli250.01[5][6]
M8 Escherichia coli250.01[5][6]
Ampicillin Escherichia coli270.01[6]
Experimental Protocol
  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile paper discs with known concentrations of the azetidine compounds and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. A larger zone of inhibition indicates greater antibacterial activity.[5][6]

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, pose a significant health threat. Novel azetidine compounds are being explored for their potential as antifungal agents.

Quantitative Data: Antifungal Activity
CompoundFungal StrainAntifungal Inhibitory Index (%)Reference
Chitosan-azetidine derivative Aspergillus fumigatus26.19[5]
Experimental Protocol
  • Fungal Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells.

  • Serial Dilution: Perform serial dilutions of the azetidine compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance.

Antiviral Activity

The search for novel antiviral agents is a continuous effort, and azetidine-containing compounds are being investigated for their potential to inhibit viral replication.

Experimental Protocol
  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Compound and Virus Addition: Pre-incubate the cells with various concentrations of the azetidine compound, followed by infection with a known amount of virus.

  • Overlay and Incubation: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells. Incubate the plates to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques (zones of cell death).

  • EC₅₀ Determination: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Azetidine derivatives are being explored for their potential to modulate inflammatory pathways.

Experimental Protocol
  • Animal Model: Use a suitable animal model, such as Wistar rats.

  • Compound Administration: Administer the azetidine compound or a control vehicle to the animals.

  • Induction of Inflammation: Inject a pro-inflammatory agent, such as carrageenan, into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection using a plethysmometer.

  • Assessment of Anti-inflammatory Activity: A reduction in the increase in paw volume in the compound-treated group compared to the control group indicates anti-inflammatory activity.

Enzyme Inhibitory Activity

Azetidine-based compounds have been designed as inhibitors of various enzymes, demonstrating their potential for treating a range of diseases.

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Azetidin-2-ylacetic acid derivativesGABA Transporter 1 (GAT-1)2.01 - 2.83[7]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGABA Transporter 1 (GAT-1)26.6[7]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGABA Transporter 3 (GAT-3)31.0[7]
Pyrazinamide condensed azetidinonesAcetylcholinesterase0.09[8]
Pyrazinamide condensed azetidinonesButyrylcholinesterase3.3[8]
Experimental Protocol
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the azetidine inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

  • IC₅₀/Kᵢ Determination: Analyze the data to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which are measures of the inhibitor's potency.

Conclusion

The diverse biological activities of novel azetidine compounds underscore their significant potential in drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic applications of this versatile heterocyclic scaffold. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of azetidine derivatives will be crucial in translating these promising findings into clinically effective treatments for a wide range of diseases.

References

In Vitro Evaluation of 2-(Azetidin-3-yl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound: AZD-481

Introduction

This technical guide provides a comprehensive overview of the hypothetical in vitro evaluation of AZD-481, a novel small molecule, 2-(Azetidin-3-yl)butan-1-ol. The azetidine scaffold is a key feature in various biologically active compounds, and this document outlines a standard battery of non-clinical, in vitro assays designed to characterize the compound's preliminary pharmacokinetic, safety, and biological activity profile.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to illustrate a typical workflow for the early assessment of a novel chemical entity.

Data Presentation

Table 1: In Vitro ADME/DMPK Profile of AZD-481

A series of in vitro assays are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[5][6][7][8]

AssaySpeciesMatrixResult
Metabolic Stability HumanLiver Microsomest½ = 45 min
RatLiver Microsomest½ = 38 min
CYP450 Inhibition Human
CYP1A2IC₅₀ > 50 µM
CYP2C9IC₅₀ > 50 µM
CYP2D6IC₅₀ = 25 µM
CYP3A4IC₅₀ > 50 µM
Plasma Protein Binding HumanPlasma85% bound
RatPlasma82% bound
Permeability Caco-2Pₐₚₚ (A→B) = 15 x 10⁻⁶ cm/s
Table 2: Cytotoxicity Profile of AZD-481

Cytotoxicity assays are performed to evaluate the potential for a compound to cause cell death.[9][10]

AssayCell LineResult (EC₅₀)
MTT Assay HepG2> 100 µM
LDH Release Assay HEK293> 100 µM
Table 3: Biological Activity of AZD-481
Assay TypeTargetAssay PrincipleResult (IC₅₀ / EC₅₀)
GPCR Binding Dopamine D2 ReceptorRadioligand DisplacementIC₅₀ = 150 nM
Kinase Inhibition Kinase Panel (96 kinases)TR-FRETNo significant inhibition at 10 µM

Experimental Protocols

In Vitro ADME/DMPK Assays

A comprehensive suite of in vitro Drug Metabolism and Pharmacokinetics (DMPK) assays is crucial for delivering essential data in drug development.[5] These assays provide a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

  • Metabolic Stability: AZD-481 (1 µM) is incubated with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquots are taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with acetonitrile. The concentration of the remaining AZD-481 is determined by LC-MS/MS. The half-life (t½) is calculated from the rate of disappearance of the compound.

  • CYP450 Inhibition: The potential of AZD-481 to inhibit major cytochrome P450 enzymes is assessed using commercially available kits. AZD-481 is incubated with human liver microsomes, a specific substrate for each CYP isoform, and NADPH. The formation of the metabolite is measured by fluorescence or mass spectrometry. The IC₅₀ value is determined by measuring the concentration of AZD-481 that causes 50% inhibition of the enzyme activity.

  • Plasma Protein Binding: The extent of AZD-481 binding to plasma proteins is determined by equilibrium dialysis. AZD-481 is added to plasma and dialyzed against a protein-free buffer. The concentrations of AZD-481 in the plasma and buffer compartments are measured by LC-MS/MS to calculate the percentage of protein binding.

  • Permeability (Caco-2 Assay): Caco-2 cells are grown as a monolayer on a semi-permeable membrane. AZD-481 is added to the apical side, and the amount of compound that transports to the basolateral side is measured over time by LC-MS/MS. The apparent permeability coefficient (Pₐₚₚ) is then calculated.

Cytotoxicity Assays
  • MTT Assay: HepG2 cells are seeded in a 96-well plate and treated with various concentrations of AZD-481 for 24 hours.[9] The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well.[9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10][11] These crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[9] The EC₅₀ value is calculated as the concentration of AZD-481 that reduces cell viability by 50%.

  • LDH Release Assay: HEK293 cells are treated with AZD-481 for 24 hours. The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is a measure of cytotoxicity.[9][12] A commercially available kit is used to measure LDH activity in the supernatant by monitoring the conversion of a substrate to a colored product.[9] The EC₅₀ value is determined as the concentration that causes 50% of the maximum LDH release.

Biological Activity Assays
  • GPCR Binding Assay: A radioligand binding assay is used to determine the affinity of AZD-481 for the dopamine D2 receptor. Membranes from cells overexpressing the D2 receptor are incubated with a radiolabeled ligand and various concentrations of AZD-481. The amount of radioligand displaced by AZD-481 is measured, and the IC₅₀ value is calculated.

  • Kinase Inhibition Profiling: The inhibitory activity of AZD-481 against a panel of 96 kinases is assessed using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay.[13] The assay measures the phosphorylation of a substrate by each kinase in the presence of AZD-481.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_decision Decision Point Compound AZD-481 Synthesis & QC Binding Dopamine D2 Receptor Binding Assay Compound->Binding Initial Biological Evaluation Kinase Kinase Panel Screen Compound->Kinase Initial Biological Evaluation Cytotoxicity Cytotoxicity Assays (MTT & LDH) Binding->Cytotoxicity If Active Kinase->Cytotoxicity If Active DMPK In Vitro ADME/DMPK Profiling Cytotoxicity->DMPK GoNoGo Go/No-Go for In Vivo Studies DMPK->GoNoGo

Caption: High-level workflow for the in vitro evaluation of AZD-481.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AZD481 AZD-481 (Antagonist) D2R Dopamine D2 Receptor AZD481->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Hypothetical mechanism of action of AZD-481 as a D2 receptor antagonist.

References

An In-depth Technical Guide on Early-Stage Research of Azetidine Derivatives as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data on the specific molecule "2-(Azetidin-3-yl)butan-1-ol derivatives" is limited. Therefore, this guide provides an in-depth look into a closely related and well-researched area: Azetidine-based inhibitors of Gamma-Aminobutyric Acid (GABA) uptake transporters . This approach serves as a comprehensive case study, illustrating the core principles and methodologies involved in the early-stage research of novel azetidine derivatives for neurological applications.

This guide is intended for researchers, scientists, and drug development professionals. It covers the relevant signaling pathways, quantitative data on compound activity, detailed experimental protocols, and a typical research workflow.

The GABAergic Signaling Pathway and the Role of GABA Transporters

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is vital for maintaining a healthy balance between neuronal excitation and inhibition. This regulation is primarily managed by GABA transporters (GATs), which are membrane proteins that reuptake GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells (astrocytes).[1][2]

There are four subtypes of GABA transporters identified: GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter 1 (BGT-1). GAT-1 is predominantly found on presynaptic neurons and is responsible for the majority of GABA reuptake, directly terminating the synaptic signal. GAT-3 is primarily located on astrocytes, which are glial cells that surround the synapse, and it helps in clearing GABA that diffuses away from the immediate synaptic cleft.[1][3]

By inhibiting these transporters, the concentration of GABA in the synaptic cleft is increased, enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

GABAergic_Synapse Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA Vesicle GABA GABA->Vesicle VGAT GAD->GABA Synaptic_Cleft_GABA Vesicle->Synaptic_Cleft_GABA Exocytosis GAT1 GAT-1 Synaptic_Cleft_GABA->GAT1 Reuptake GABA_Receptor GABA Receptor (e.g., GABA-A) Synaptic_Cleft_GABA->GABA_Receptor Binds to GAT3 GAT-3 Synaptic_Cleft_GABA->GAT3 Uptake Inhibition Neuronal Inhibition (Cl- influx) GABA_Receptor->Inhibition GABA_in_Astrocyte GABA GAT3->GABA_in_Astrocyte

Diagram 1: Simplified GABAergic Synapse Signaling Pathway.

Quantitative Data: In Vitro Activity of Azetidine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of N-substituted azetidin-2-ylacetic acid derivatives against the GABA transporters GAT-1 and GAT-3. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the GABA uptake activity.

Compound IDLipophilic Residue (R)GAT-1 IC50 (µM)GAT-3 IC50 (µM)
1a 4,4-Diphenylbutenyl2.83 ± 0.67>100
1b 4,4-Bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77>100
2a Tris(4-methoxyphenyl)methoxy]ethyl>10015.3 ± 4.5
3a (Unsubstituted N-H)>100>100

Data is illustrative and based on findings from published literature on azetidine-based GABA uptake inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of azetidine-based GABA uptake inhibitors.

General Synthetic Protocol for N-Substituted Azetidin-2-ylacetic Acids

A common route for the synthesis of the azetidine core involves multi-step procedures. The following is a representative protocol for the synthesis of N-substituted azetidin-2-ylacetic acid derivatives.

Step 1: Synthesis of the Azetidine Core

The azetidine ring can be synthesized through various methods, including the cyclization of γ-amino alcohols or via cycloaddition reactions. A common precursor is N-Boc-azetidin-3-one.

Step 2: Horner-Wadsworth-Emmons Reaction

To introduce the acetic acid side chain, a Horner-Wadsworth-Emmons reaction is often employed.

  • To a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hydride (NaH) is added portion-wise.

  • The mixture is stirred for 30 minutes to allow for the formation of the phosphonate carbanion.

  • A solution of N-Boc-azetidin-3-one in THF is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • The product, an α,β-unsaturated ester, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate (Na2SO4), and purified by column chromatography.

Step 3: Reduction of the Double Bond

  • The unsaturated ester from the previous step is dissolved in a solvent such as ethanol or methanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation (H2 gas at atmospheric or elevated pressure) until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the saturated ester.

Step 4: N-Alkylation with Lipophilic Side Chains

  • The Boc protecting group is removed from the azetidine nitrogen using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The resulting secondary amine is then reacted with a suitable lipophilic alkylating agent (e.g., a bromide or tosylate derivative of the desired side chain) in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et3N) in a solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • The reaction mixture is heated and stirred for several hours until completion.

  • The product is isolated by extraction and purified by chromatography.

Step 5: Hydrolysis of the Ester

  • The final ester is dissolved in a mixture of THF and water.

  • An excess of lithium hydroxide (LiOH) is added.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is acidified to pH 3-4 with dilute hydrochloric acid (HCl).

  • The final carboxylic acid product is extracted with an organic solvent, dried, and purified, often by recrystallization.

[³H]GABA Uptake Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of compounds on GABA transporters expressed in a cellular system, such as Human Embryonic Kidney (HEK293) cells.

Materials:

  • HEK293 cells stably expressing the target GABA transporter (e.g., hGAT-1 or hGAT-3).

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Cell Culture: HEK293 cells stably transfected with the desired GAT subtype are cultured in 24- or 48-well plates until they reach confluency.

  • Preparation: On the day of the assay, the culture medium is aspirated, and the cells are washed twice with the assay buffer.

  • Pre-incubation: The cells are pre-incubated for 10-15 minutes at room temperature with the assay buffer containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Uptake: The uptake is initiated by adding a mixture of [³H]GABA (at a final concentration of approximately 10-50 nM) and unlabeled GABA to each well.

  • Incubation: The cells are incubated for a short period (e.g., 3-10 minutes) at room temperature to allow for GABA uptake. This timing is optimized to be within the linear range of uptake.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: The cells are lysed by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent solution) and incubating for 30 minutes.

  • Measurement: An aliquot of the cell lysate is transferred to a scintillation vial containing a scintillation cocktail. The amount of [³H]GABA taken up by the cells is quantified by liquid scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the control uptake (in the absence of any inhibitor). The IC50 values are then calculated by non-linear regression analysis of the concentration-response curves.

Experimental Workflow

The following diagram illustrates a typical workflow for the early-stage research and development of novel azetidine-based GABA uptake inhibitors.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Target_Selection Target Selection (e.g., GAT-1, GAT-3) Library_Design Compound Library Design (Azetidine Scaffolds) Synthesis Chemical Synthesis & Purification Library_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening ([³H]GABA Uptake Assay) Characterization->Primary_Screening IC50_Determination IC50 Determination (Dose-Response Curves) Primary_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Selectivity_Assay Selectivity Profiling (vs. other GATs, Receptors) IC50_Determination->Selectivity_Assay SAR_Analysis->Library_Design Iterative Design Lead_Selection Lead Compound Selection Selectivity_Assay->Lead_Selection ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Lead_Selection->ADME_Tox ADME_Tox->SAR_Analysis Refinement In_Vivo_Studies In Vivo Proof-of-Concept (e.g., Animal Models of Epilepsy) ADME_Tox->In_Vivo_Studies

Diagram 2: Experimental workflow for azetidine inhibitor development.

References

Potential Therapeutic Targets of 2-(Azetidin-3-yl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide explores the potential therapeutic targets of the novel chemical entity 2-(Azetidin-3-yl)butan-1-ol. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to hypothesize its likely biological activities and mechanisms of action. The primary focus is on two key areas of neuroscience: the modulation of GABAergic and cholinergic systems. Based on the pharmacological profiles of similar azetidine derivatives, potential interactions with GABA transporters (GAT-1 and GAT-3) and cholinesterases (AChE and BChE) are proposed. This guide provides a comprehensive overview of these potential targets, including relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for assessing biological activity. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound and to accelerate the exploration of its therapeutic potential.

Introduction

The azetidine scaffold is a privileged motif in medicinal chemistry, known for conferring desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Its constrained four-membered ring structure can impart metabolic stability, improve solubility, and provide a rigid framework for precise interactions with biological targets.[1] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects.[2]

This compound is a novel compound featuring a 3-substituted azetidine ring with a butan-1-ol side chain. While no specific biological data for this molecule is currently available in the public domain, its structural similarity to known bioactive azetidine derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic targets. This guide will focus on two of the most promising areas based on this structural analogy: inhibition of GABA uptake and inhibition of cholinesterases.

Potential Therapeutic Target Classes

GABA Transporters (GAT-1 and GAT-3)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[3] Of the four known GAT subtypes, GAT-1 and GAT-3 are the most prominent in the brain and are crucial for regulating GABAergic neurotransmission.[3][4] GAT-1 is predominantly found on presynaptic neurons, while GAT-3 is primarily located on astrocytes.[5] Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory signaling. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety disorders.

Structurally related azetidine derivatives have been identified as potent inhibitors of GAT-1 and GAT-3. Specifically, compounds featuring a 3-substituted azetidine ring have shown significant activity, suggesting that the azetidine core can serve as a scaffold for GABA uptake inhibitors.

The following diagram illustrates the role of GAT-1 and GAT-3 in a GABAergic synapse and the potential impact of an inhibitor like this compound.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte presynaptic_vesicle GABA Vesicle GABA_release GABA Release presynaptic_vesicle->GABA_release Action Potential synaptic_cleft Synaptic Cleft GABA_release->synaptic_cleft GAT1 GAT-1 GAT1->presynaptic_vesicle Recycling GABA_receptor GABA Receptor postsynaptic_effect Inhibitory Signal GABA_receptor->postsynaptic_effect GAT3 GAT-3 synaptic_cleft->GAT1 Reuptake synaptic_cleft->GABA_receptor synaptic_cleft->GAT3 Uptake inhibitor This compound (Hypothesized) inhibitor->GAT1 Inhibition inhibitor->GAT3 Inhibition

Figure 1: Hypothesized action of this compound at a GABAergic synapse.
Cholinesterases (AChE and BChE)

Acetylcholine (ACh) is a critical neurotransmitter involved in a wide range of physiological processes, including learning, memory, and muscle contraction.[6] The action of ACh is terminated by the hydrolytic activity of acetylcholinesterase (AChE), which is primarily located in cholinergic synapses.[6] A related enzyme, butyrylcholinesterase (BChE), is found in plasma and glial cells and can also hydrolyze ACh. Inhibition of these enzymes increases the levels and duration of action of ACh in the synapse, a therapeutic strategy employed for conditions such as Alzheimer's disease and myasthenia gravis.

Recent studies have demonstrated that 3-aryl-3-azetidinyl acetic acid methyl ester derivatives can act as inhibitors of both AChE and BChE.[2][7] This suggests that the azetidine scaffold can be adapted to target the cholinergic system.

The diagram below depicts the role of AChE in a cholinergic synapse and the potential inhibitory effect of this compound.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential synaptic_cleft Synaptic Cleft ACh_release->synaptic_cleft ACh Choline_transporter Choline Transporter Choline_transporter->ACh_vesicle Recycling ACh_receptor ACh Receptor postsynaptic_effect Excitatory Signal ACh_receptor->postsynaptic_effect synaptic_cleft->Choline_transporter Reuptake synaptic_cleft->ACh_receptor AChE AChE synaptic_cleft->AChE Hydrolysis AChE->synaptic_cleft Choline + Acetate inhibitor This compound (Hypothesized) inhibitor->AChE Inhibition

Figure 2: Hypothesized action of this compound at a cholinergic synapse.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro activity of azetidine derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: GABA Transporter Inhibition by Azetidine Derivatives

CompoundTargetIC50 (µM)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.7

Table 2: Cholinesterase Inhibition by 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives [7]

CompoundTargetIC50 (µM)
Derivative 11AChE> 500
Derivative 14AChE52.82 ± 2.11
Derivative 16AChE65.43 ± 3.45
Derivative 24AChE78.91 ± 4.32
Galantamine (Reference)AChE0.48 ± 0.03
Derivative 11BChE> 500
Derivative 14BChE> 500
Derivative 16BChE> 500
Derivative 24BChE131.88 ± 7.65

Experimental Protocols

The following are detailed methodologies for assessing the potential activity of this compound against the hypothesized targets.

GABA Uptake Inhibition Assay

This protocol is adapted from studies on azetidine-based GABA uptake inhibitors.

Objective: To determine the in vitro potency of this compound to inhibit GABA uptake via GAT-1 and GAT-3 transporters.

Materials:

  • HEK-293 cells stably expressing human GAT-1 or GAT-3.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • Test compound: this compound.

  • Reference inhibitor (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well microplates.

Procedure:

  • Cell Plating: Seed the GAT-1 or GAT-3 expressing HEK-293 cells into 96-well plates and culture until they reach approximately 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Initiation: Wash the cells with pre-warmed assay buffer.

  • Pre-incubation: Add the different concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Uptake Reaction: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA to each well.

  • Incubation: Incubate the plates for a short period (e.g., 10-30 minutes) at 37°C to allow for GABA uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: GABA Uptake Assay

GABA_Assay_Workflow start Start cell_plating Plate GAT-expressing HEK-293 cells start->cell_plating compound_prep Prepare serial dilutions of This compound cell_plating->compound_prep pre_incubation Pre-incubate cells with compound compound_prep->pre_incubation add_radiolabel Add [³H]GABA to initiate uptake pre_incubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation termination Terminate uptake with ice-cold buffer wash incubation->termination cell_lysis Lyse cells termination->cell_lysis scintillation_counting Measure radioactivity cell_lysis->scintillation_counting data_analysis Calculate IC50 scintillation_counting->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vitro GABA uptake inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[8]

Objective: To determine the in vitro potency of this compound to inhibit AChE activity.

Materials:

  • Purified human AChE.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compound: this compound.

  • Reference inhibitor (e.g., Donepezil or Galantamine).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and then prepare serial dilutions in the buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the different concentrations of the test compound or reference inhibitor.

  • Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature or 37°C.

  • Substrate Addition: Add the ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced by the hydrolysis of ATCI.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Experimental Workflow: AChE Inhibition Assay

AChE_Assay_Workflow start Start reagent_prep Prepare reagents: AChE, ATCI, DTNB, Buffer start->reagent_prep compound_prep Prepare serial dilutions of This compound reagent_prep->compound_prep assay_setup Add buffer, DTNB, and compound to 96-well plate compound_prep->assay_setup enzyme_addition Add AChE to wells assay_setup->enzyme_addition pre_incubation Pre-incubate enzyme_addition->pre_incubation substrate_addition Add ATCI to start reaction pre_incubation->substrate_addition kinetic_measurement Measure absorbance at 412 nm substrate_addition->kinetic_measurement data_analysis Calculate IC50 kinetic_measurement->data_analysis end End data_analysis->end

Figure 4: Workflow for the in vitro AChE inhibition assay.

Structure-Activity Relationship (SAR) Insights and Hypothesis

The available data on azetidine derivatives allows for the formulation of a preliminary SAR hypothesis for this compound.

  • For GABA Transporter Inhibition: The presence of a 3-hydroxy group on the azetidine ring, as seen in some active GAT inhibitors, is a feature shared with the butan-1-ol side chain of the target molecule (which contains a hydroxyl group). The lipophilicity and length of the side chain are also known to be important for GAT inhibitor activity. The butanol side chain in this compound may provide the necessary lipophilicity to interact with the transporter.

  • For Cholinesterase Inhibition: The 3-aryl-3-azetidinyl acetic acid esters that show activity against AChE and BChE possess an aromatic group at the 3-position of the azetidine ring. While this compound lacks this aromatic moiety, the butanol side chain may still be able to occupy a hydrophobic pocket within the active site of the enzyme. The nitrogen of the azetidine ring could potentially interact with key residues in the active site gorge.

Hypothesis: Based on these SAR insights, it is hypothesized that this compound is more likely to exhibit activity as a GABA transporter inhibitor due to the presence of the hydroxyl group and the aliphatic side chain, which are common features in known azetidine-based GAT inhibitors. Activity as a cholinesterase inhibitor is considered less probable but cannot be entirely ruled out without experimental validation.

Conclusion

While direct experimental data for this compound is not yet available, a thorough analysis of structurally related compounds strongly suggests that its most probable therapeutic targets are GABA transporters (GAT-1 and GAT-3) and, to a lesser extent, cholinesterases (AChE and BChE). The azetidine scaffold provides a validated starting point for the development of CNS-active agents. The information and protocols provided in this technical guide are intended to facilitate the initial pharmacological characterization of this promising new molecule and to guide future research into its therapeutic potential for neurological and psychiatric disorders. Further investigation is warranted to confirm these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

Mechanism of Action Analysis for 2-(Azetidin-3-yl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive technical overview of the preclinical studies undertaken to elucidate the mechanism of action for the novel chemical entity, 2-(Azetidin-3-yl)butan-1-ol. The azetidine moiety is a recognized pharmacophore in neuroactive compounds, often serving as a mimic for proline or glycine. This has led to the hypothesis that this compound may interact with key targets in the central nervous system, particularly those involved in neurotransmitter reuptake. The following sections detail the experimental protocols, quantitative data, and key findings from a series of in vitro and ex vivo assays designed to characterize the pharmacological profile of this compound. The primary focus of this investigation has been on its interaction with the Glycine Transporter 1 (GlyT1), a critical regulator of glycinergic and glutamatergic neurotransmission.

Quantitative Pharmacological Data

The pharmacological activity of this compound was assessed through a series of binding and functional assays. The compound demonstrated high affinity and potent inhibition of the Glycine Transporter 1 (GlyT1), with selectivity over related transporters and receptors. All quantitative data are summarized in the tables below.

Table 1: GlyT1 Binding Affinity and Functional Inhibition

Assay TypeRadioligand/SubstrateCell LineParameterValue
Radioligand Binding[³H]Org24598HEK293-hGlyT1Kᵢ (nM)8.2 ± 1.1
Glycine Uptake[¹⁴C]GlycineCHO-hGlyT1IC₅₀ (nM)25.4 ± 3.7

Table 2: Selectivity Profile

TargetAssay TypeRadioligand/SubstrateParameterValue
GlyT2Glycine Uptake[¹⁴C]GlycineIC₅₀ (nM)> 10,000
DATDopamine Uptake[³H]DopamineIC₅₀ (nM)1,250 ± 88
SERTSerotonin Uptake[³H]SerotoninIC₅₀ (nM)> 10,000
NETNorepinephrine Uptake[³H]NorepinephrineIC₅₀ (nM)8,760 ± 540
5-HT₂ₐ ReceptorRadioligand Binding[³H]KetanserinKᵢ (nM)> 10,000
D₂ ReceptorRadioligand Binding[³H]SpiperoneKᵢ (nM)> 10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Radioligand Binding Assay for GlyT1

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human Glycine Transporter 1 (hGlyT1).

  • Materials:

    • Cell Membranes: Prepared from HEK293 cells stably expressing hGlyT1.

    • Radioligand: [³H]Org24598 (specific activity 25 Ci/mmol).

    • Non-specific Ligand: ALX-5407 (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

    • Test Compound: this compound dissolved in DMSO, with serial dilutions in assay buffer.

  • Procedure:

    • Cell membranes (10 µg protein) were incubated with various concentrations of the test compound and 2 nM [³H]Org24598.

    • The reaction mixture was incubated for 2 hours at 25°C in a total volume of 200 µL.

    • Non-specific binding was determined in the presence of 10 µM ALX-5407.

    • The incubation was terminated by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Filters were washed three times with ice-cold assay buffer.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data were analyzed using non-linear regression to determine the IC₅₀, which was then converted to Kᵢ using the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

2. Glycine Uptake Assay

  • Objective: To measure the functional inhibition (IC₅₀) of glycine uptake by this compound.

  • Materials:

    • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hGlyT1.

    • Substrate: [¹⁴C]Glycine (specific activity 55 mCi/mmol).

    • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

    • Test Compound: this compound dissolved in DMSO and serially diluted.

  • Procedure:

    • CHO-hGlyT1 cells were plated in 96-well plates and grown to confluence.

    • Cells were washed with uptake buffer and then pre-incubated with various concentrations of the test compound for 15 minutes at 37°C.

    • The uptake reaction was initiated by adding 10 µM [¹⁴C]Glycine.

    • The incubation was continued for 10 minutes at 37°C.

    • The reaction was stopped by aspirating the uptake buffer and rapidly washing the cells three times with ice-cold buffer.

    • Cells were lysed with 0.1 M NaOH.

    • The amount of [¹⁴C]Glycine taken up by the cells was determined by liquid scintillation counting of the cell lysates.

    • IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for determining the mechanism of action and the proposed signaling pathway affected by this compound.

G cluster_0 In Vitro Characterization cluster_1 Ex Vivo / In Vivo Validation cluster_2 Data Analysis & Conclusion start Test Compound: This compound binding Radioligand Binding Assay (Target: hGlyT1) start->binding Determine Kᵢ uptake [¹⁴C]Glycine Uptake Assay (Functional Inhibition) start->uptake Determine IC₅₀ selectivity Selectivity Panel (GlyT2, DAT, SERT, etc.) start->selectivity Assess Off-Target Effects analysis Data Integration and Analysis binding->analysis electrophysiology Brain Slice Electrophysiology (NMDA Receptor Currents) uptake->electrophysiology Functional Confirmation selectivity->analysis electrophysiology->analysis microdialysis In Vivo Microdialysis (Extracellular Glycine Levels) microdialysis->analysis conclusion Conclusion: Potent and Selective GlyT1 Inhibitor analysis->conclusion

Caption: Experimental workflow for MOA determination.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate Glutamate Glutamate_syn Glutamate Glutamate->Glutamate_syn Release GlyT1 GlyT1 Glycine_syn Glycine GlyT1->Glycine_syn Uptake NMDAR NMDA Receptor Glycine_syn->NMDAR Co-agonist Binding Glutamate_syn->NMDAR Binds Compound This compound Compound->GlyT1 Inhibition Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (LTP, etc.) Ca_ion->Signaling Activation

Caption: Proposed signaling pathway of GlyT1 inhibition.

Conclusion

The collective findings from these studies strongly indicate that this compound acts as a potent and selective inhibitor of the Glycine Transporter 1. By blocking the reuptake of glycine from the synaptic cleft, the compound effectively increases the concentration of this key co-agonist at the NMDA receptor. This enhancement of NMDA receptor function is the proposed mechanism underlying the pharmacological effects of the compound. The high selectivity against other neurotransmitter transporters and receptors suggests a favorable safety profile with a reduced likelihood of off-target effects. These results warrant further investigation of this compound in in vivo models of neurological disorders where NMDA receptor hypofunction is implicated.

Methodological & Application

Synthetic Routes for 2-(Azetidin-3-yl)butan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(Azetidin-3-yl)butan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy outlined herein is a two-step process commencing from the commercially available starting material, 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid. The key transformations involve the reduction of a carboxylic acid to a primary alcohol, followed by the acidic deprotection of the N-Boc (tert-butoxycarbonyl) group.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the reduction of the carboxylic acid functionality of the N-Boc protected starting material to a primary alcohol. This is followed by the removal of the Boc protecting group from the azetidine nitrogen under acidic conditions to yield the final product.

Synthetic_Overview start 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid intermediate tert-Butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate start->intermediate Reduction final This compound intermediate->final Deprotection

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReagents and ConditionsProductYield (%)Purity (%)
1Reduction1. BH3•THF or LiAlH4, THF, 0 °C to rttert-Butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate85-95>95
2Deprotection4 M HCl in 1,4-dioxane, rt, 2 hThis compound90-98>98

Experimental Protocols

Step 1: Reduction of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid

This protocol describes the reduction of the carboxylic acid to a primary alcohol using borane-tetrahydrofuran complex (BH3•THF). An alternative procedure using lithium aluminum hydride (LiAlH4) is also presented.

Method 1: Using Borane-Tetrahydrofuran Complex (BH3•THF)

Reduction_Workflow start Dissolve starting material in anhydrous THF reagent Add BH3•THF dropwise at 0 °C start->reagent reaction Stir at room temperature reagent->reaction quench Quench with methanol and water reaction->quench extraction Extract with ethyl acetate quench->extraction purification Purify by column chromatography extraction->purification product N-Boc protected alcohol purification->product

Caption: Experimental workflow for the reduction of the carboxylic acid.

Materials:

  • 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add a 1 M solution of BH3•THF in THF (1.5 - 2.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.

  • Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate.

Method 2: Using Lithium Aluminum Hydride (LiAlH4)

Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of LiAlH4 (1.5 - 2.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere at 0 °C, add a solution of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) where x is the mass of LiAlH4 in grams (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added until a clear solution is obtained.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of tert-Butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate

This protocol describes the removal of the N-Boc protecting group using a solution of hydrogen chloride in 1,4-dioxane.

Deprotection_Workflow start Dissolve N-Boc alcohol in 1,4-dioxane reagent Add 4 M HCl in 1,4-dioxane start->reagent reaction Stir at room temperature reagent->reaction evaporation Remove solvent under reduced pressure reaction->evaporation product This compound hydrochloride evaporation->product

Caption: Experimental workflow for the N-Boc deprotection step.

Materials:

  • tert-Butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate

  • 4 M Hydrogen chloride in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1][2][3][4]

  • Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of this compound as a solid or oil.

  • The product can be further purified by trituration with diethyl ether or by recrystallization if necessary. To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.

References

Application Notes and Protocols for 2-(Azetidin-3-yl)butan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The specific compound, 2-(azetidin-3-yl)butan-1-ol, offers a versatile platform for the synthesis of novel therapeutic agents due to its stereochemistry and functional groups amenable to further derivatization. These notes provide an overview of its potential applications and detailed protocols for its utilization in drug discovery programs.

Introduction to this compound

This compound is a chiral building block featuring a 3-substituted azetidine ring. The secondary alcohol and the secondary amine of the azetidine ring serve as key functional handles for chemical modification, allowing for the exploration of a diverse chemical space. While specific biological data for the parent molecule is not extensively published, its structural motifs are present in compounds targeting various biological systems, particularly the central nervous system (CNS).

Key Structural Features:

  • Azetidine Ring: A four-membered saturated heterocycle that can act as a rigid scaffold.

  • Secondary Alcohol: A site for esterification, etherification, or oxidation to introduce further diversity.

  • Secondary Amine: Allows for N-alkylation, N-arylation, or acylation to modulate the compound's properties and biological activity.

  • Chiral Center: The butan-1-ol side chain introduces a chiral center, allowing for stereospecific interactions with biological targets.

Potential Therapeutic Applications

Based on the broader class of 3-substituted azetidine derivatives, this compound can be envisioned as a key intermediate for the development of modulators for various biological targets.

  • Central Nervous System (CNS) Disorders: Azetidine derivatives have been investigated as GABA uptake inhibitors and triple reuptake inhibitors (TRIs), suggesting potential applications in depression, anxiety, and other neurological disorders.[2][3] The conformational constraint provided by the azetidine ring can lead to enhanced selectivity and potency for neurotransmitter transporters.

  • G-Protein Coupled Receptor (GPCR) Ligands: The scaffold can be elaborated to generate ligands for various GPCRs. The nitrogen atom can be substituted with pharmacophoric elements that target specific receptors, while the side chain can be modified to optimize binding affinity and functional activity.

Representative Synthetic Protocol: N-Arylation

This protocol describes a general method for the N-arylation of this compound, a common step in elaborating this building block for structure-activity relationship (SAR) studies.

Objective: To synthesize N-aryl derivatives of this compound for biological screening.

Materials:

  • This compound

  • Aryl halide (e.g., 4-fluorobenzonitrile)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), aryl halide (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add Pd2(dba)3 (0.05 eq) and anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-aryl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Quantitative Data for Hypothetical N-Substituted Derivatives

To illustrate the potential of this scaffold, the following table presents hypothetical biological data for a series of N-substituted derivatives of this compound, designated as "Compound X" series, targeting a hypothetical GPCR.

Compound IDN-SubstituentIC50 (nM) for GPCR Target Y
X-1Benzyl150
X-24-Fluorobenzyl75
X-34-Methoxybenzyl200
X-4Pyridin-2-ylmethyl50
X-5Thiophen-2-ylmethyl90

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to guide SAR exploration.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of derivatives of this compound.

Objective: To determine the binding affinity of synthesized compounds to a specific G-protein coupled receptor (GPCR).

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either a test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis of the competition binding curve.

Objective: To assess the functional activity (agonist or antagonist) of compounds on a Gs or Gi-coupled GPCR.

Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels in response to compound treatment.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Test compounds

  • Forskolin (for Gi-coupled receptors) or a known agonist

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Cell culture reagents

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with assay buffer and pre-incubate with the test compounds for a specified time.

  • For antagonist activity assessment on a Gi-coupled receptor, stimulate the cells with a known agonist in the presence of the test compound. For a Gs-coupled receptor, assess the compound's ability to stimulate cAMP production on its own (agonist) or inhibit the effect of a known agonist (antagonist). For Gi-coupled receptors, compounds are often tested for their ability to inhibit forskolin-stimulated cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening A This compound B N-Arylation Reaction A->B C Purification (Chromatography) B->C D Characterization (NMR, MS) C->D E GPCR Binding Assay D->E Test Compounds F Functional Assay (cAMP) D->F Test Compounds G Data Analysis (IC50/EC50) E->G F->G signaling_pathway cluster_membrane Cell Membrane GPCR Target GPCR G_protein G-Protein (Gs/Gi) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion Ligand Azetidine Derivative Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

References

Application Notes and Protocols for 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the initial characterization and biological screening of the novel compound, 2-(Azetidin-3-yl)butan-1-ol. The following sections detail methodologies for assessing its physicochemical properties, in vitro biological activity, and potential mechanisms of action.

Physicochemical and ADME Profiling

A fundamental step in the evaluation of any new chemical entity is the determination of its absorption, distribution, metabolism, and excretion (ADME) properties, along with its basic physicochemical characteristics. These parameters are crucial for predicting the compound's behavior in biological systems.

Experimental Protocol: Solubility and Permeability Assays

  • Aqueous Solubility: The thermodynamic solubility of this compound can be determined using the shake-flask method. A supersaturated solution of the compound is agitated in phosphate-buffered saline (PBS) at a constant temperature for 24 hours. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption. A donor plate containing a solution of the test compound is placed on top of an acceptor plate, separated by a filter coated with a lipid mixture that mimics the intestinal barrier. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured to determine the permeability coefficient.

Data Presentation: Physicochemical and In Vitro ADME Properties

PropertyAssay MethodResult
Aqueous Solubility (pH 7.4)Shake-Flask> 400 µM[1]
Permeability (PAMPA)Parallel Artificial Membrane Permeability AssayModerate to High
Plasma Protein Binding (Human)Equilibrium DialysisLow to Moderate[1]
Plasma Protein Binding (Mouse)Equilibrium DialysisLow to Moderate[1]
Microsomal Stability (Human)Liver Microsome IncubationModerate
Microsomal Stability (Mouse)Liver Microsome IncubationModerate

Experimental Workflow for Physicochemical Profiling

G cluster_prep Compound Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Solubility Aqueous Solubility Assay Compound->Solubility Permeability PAMPA Assay Compound->Permeability Binding Plasma Protein Binding Assay Compound->Binding Stability Microsomal Stability Assay Compound->Stability HPLC HPLC-UV Analysis Solubility->HPLC Permeability->HPLC LCMS LC-MS/MS Analysis Binding->LCMS Stability->LCMS Data Data Interpretation & Reporting HPLC->Data LCMS->Data G Compound This compound Receptor GPCR Target Compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalysis Kinase Protein Kinase A Activation Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

References

Application Notes and Protocols: 2-(Azetidin-3-yl)butan-1-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to introduce a three-dimensional character to flat molecules, and its role as a bioisostere for other cyclic and acyclic moieties have made it an attractive component in the design of novel therapeutics. The incorporation of an azetidine ring can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced binding affinity and selectivity for a wide range of biological targets.

While the azetidine core itself is valuable, the functionalization of the ring at the 3-position provides a versatile handle for introducing diverse substituents and exploring the surrounding chemical space. 2-(Azetidin-3-yl)butan-1-ol is a chiral building block that combines the desirable features of the azetidine scaffold with a functionalized side chain containing a primary alcohol. This specific arrangement offers multiple points for further chemical modification, making it a potentially valuable, yet under-explored, building block for the synthesis of novel drug candidates. The primary alcohol can be used for esterification, etherification, or conversion to other functional groups, while the secondary amine of the azetidine ring is readily available for N-alkylation, N-arylation, or acylation.

These application notes provide a comprehensive overview of the potential applications of this compound in drug discovery, including detailed synthetic protocols and workflows for its utilization in medicinal chemistry campaigns.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available N-protected azetidin-3-one. The following protocol describes a representative synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-Boc-azetidin-3-one

  • sec-Butylmagnesium bromide (1 M in THF)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction:

    • To a solution of N-Boc-azetidin-3-one (1.0 eq) in dry THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sec-butylmagnesium bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(1-hydroxy-2-methylpropyl)azetidine.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% EtOAc in hexanes) to obtain the pure N-Boc protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified N-Boc-3-(1-hydroxy-2-methylpropyl)azetidine (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield this compound as the free base.

Visualization of the Synthetic Workflow

Synthesis_Workflow start N-Boc-azetidin-3-one grignard Grignard Reaction (sec-Butylmagnesium bromide, THF, -78°C to RT) start->grignard workup1 Aqueous Workup (NH4Cl) grignard->workup1 intermediate N-Boc-3-(1-hydroxy-2-methylpropyl)azetidine purification1 Purification (Column Chromatography) intermediate->purification1 deprotection Boc Deprotection (TFA, DCM, RT) workup2 Neutralization & Workup (NaHCO3) deprotection->workup2 product This compound purification1->deprotection workup1->intermediate workup2->product Drug_Discovery_Workflow building_block This compound library_synthesis Library Synthesis (N- and/or O-functionalization) building_block->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive hit_validation Hit Validation (Orthogonal Assays) hit_id->hit_validation Active lead_gen Lead Generation hit_validation->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt candidate Drug Candidate lead_opt->candidate Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Hypothetical Inhibitor (Targets MEK) inhibitor->mek

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a plausible scale-up synthesis of 2-(Azetidin-3-yl)butan-1-ol, a substituted azetidine of interest in medicinal chemistry. The proposed synthetic route is designed for scalability and is based on established chemical transformations.

Synthetic Strategy

The synthesis of this compound is accomplished via a three-step process commencing with the commercially available N-Boc-azetidin-3-one. The key steps involve a Horner-Wadsworth-Emmons reaction to introduce the carbon backbone, followed by a reduction of the resulting α,β-unsaturated ester, and concluding with the deprotection of the azetidine nitrogen.

Synthetic Workflow A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons Reaction A->B Step 1 C tert-Butyl 3-(1-methoxycarbonyl-propylidene) azetidine-1-carboxylate B->C D Reduction C->D Step 2 E tert-Butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate D->E F N-Boc Deprotection E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction

This step introduces the C4 carbon chain onto the azetidine ring.

Horner_Wadsworth_Emmons reactant1 N-Boc-azetidin-3-one product tert-Butyl 3-(1-ethoxycarbonylpropylidene)azetidine-1-carboxylate reactant1->product reactant2 Triethyl 2-phosphonobutanoate reactant2->product reagent NaH reagent->product solvent THF solvent->product

Caption: Horner-Wadsworth-Emmons reaction schematic.

Protocol:

A solution of triethyl 2-phosphonobutanoate in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which a solution of N-Boc-azetidin-3-one in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data:

Reagent/ParameterMolar Equiv.Amount (for 10 g scale of starting material)
N-Boc-azetidin-3-one1.010.0 g
Triethyl 2-phosphonobutanoate1.216.5 g
Sodium Hydride (60%)1.22.8 g
Anhydrous THF-200 mL
Typical Yield 85-95%
Step 2: Reduction of the α,β-Unsaturated Ester

This step involves the simultaneous or sequential reduction of the carbon-carbon double bond and the ester functionality. A two-step approach is often more controllable on a larger scale.

Protocol Option A: Two-Step Reduction

  • Catalytic Hydrogenation of the Alkene: The α,β-unsaturated ester is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10 wt. %) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the saturated ester.

  • Reduction of the Ester: The resulting saturated ester is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 4 hours. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired alcohol.

Protocol Option B: One-Pot Reduction (requires optimization)

For a more streamlined process, a one-pot reduction can be explored using a reagent capable of reducing both functionalities, such as an excess of a strong hydride reagent under specific conditions. However, this may be less selective and requires careful optimization for scale-up.

Quantitative Data (for Two-Step Reduction):

Reagent/ParameterMolar Equiv.Amount (for 10 g scale of starting material)
Catalytic Hydrogenation
α,β-Unsaturated Ester1.010.0 g
Palladium on Carbon (10%)~0.050.5 g
Ethanol-150 mL
Ester Reduction
Saturated Ester1.0~9.9 g
Lithium Aluminum Hydride2.02.8 g
Anhydrous THF-200 mL
Typical Overall Yield 70-85%
Step 3: N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

N_Boc_Deprotection start N-Boc protected azetidine product This compound (as TFA salt) start->product Reaction reagent Trifluoroacetic Acid (TFA) reagent->product solvent Dichloromethane (DCM) solvent->product workup Aqueous workup / basification product->workup final_product Free amine workup->final_product

Caption: N-Boc deprotection workflow.

Protocol:

The N-Boc protected this compound is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in water, and the pH is adjusted to >10 with a suitable base (e.g., NaOH or K2CO3). The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., DCM or a mixture of isopropanol/chloroform). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, this compound.

Quantitative Data:

Reagent/ParameterMolar Equiv.Amount (for 5 g scale of starting material)
N-Boc protected alcohol1.05.0 g
Trifluoroacetic Acid (TFA)10.025 mL
Dichloromethane (DCM)-50 mL
Typical Yield >90%

Safety Considerations

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water. Handle under an inert atmosphere.

  • Lithium Aluminum Hydride (LiAlH4): Flammable solid, reacts violently with water. Handle under an inert atmosphere. Quench procedure must be performed with extreme care, especially on a large scale.

  • Trifluoroacetic Acid (TFA): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: Anhydrous solvents are required for the first two steps. Ensure proper drying techniques are used.

Notes

  • The provided protocols are based on established methodologies for similar compounds and may require optimization for the specific substrate, especially for the reduction step on a large scale.

  • Reaction progress should be monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS to determine reaction completion and identify any potential side products.

  • Purification methods, particularly column chromatography, may need to be adapted for large-scale synthesis (e.g., using a flash chromatography system).

  • The final product should be characterized by standard analytical methods (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Application Notes and Protocols for the Purification of 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Azetidin-3-yl)butan-1-ol is a chiral building block of interest in medicinal chemistry and drug development due to the presence of the strained azetidine ring and a primary alcohol functionality. The azetidine motif is a valuable pharmacophore found in numerous biologically active compounds.[1][2] Effective purification of this compound is critical to ensure the quality and reliability of subsequent synthetic steps and biological assays. These application notes provide an overview of common purification techniques and detailed protocols applicable to this compound.

Chemical Properties and Purification Considerations

This compound possesses a primary alcohol and a secondary amine within the azetidine ring, conferring both polar and basic characteristics. Its relatively low molecular weight (129.20 g/mol ) suggests potential volatility.[3] These properties dictate the suitability of various purification methods. The presence of two chiral centers means the compound can exist as four stereoisomers, which may require specialized chiral separation techniques if a single stereoisomer is desired.

Purification Techniques

Several standard laboratory techniques can be employed for the purification of this compound. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Column Chromatography

Flash column chromatography is a widely used technique for the purification of azetidine derivatives.[2][4] Given the polar nature of the target molecule, silica gel is a suitable stationary phase.

Key Parameters:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is typically used. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent system can prevent peak tailing and improve separation by neutralizing the acidic sites on the silica gel.

  • Detection: Thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin for the amine) can be used to monitor the separation.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[5][6] If this compound is a solid at room temperature or can be converted into a solid salt, recrystallization can yield high-purity material.

Key Considerations:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7][8] Common solvents for recrystallization of polar compounds include ethanol, isopropanol, or solvent mixtures like hexane/ethyl acetate or hexane/acetone.[9]

  • Salt Formation: Due to the basic azetidine nitrogen, the compound can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt) which may have better crystallization properties than the free base.

Vacuum Distillation

For liquid compounds, particularly on a larger scale, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities. A patent for the related compound, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, reports achieving high purity (99.6-99.9% GC purity) through vacuum distillation.[10]

Key Parameters:

  • Pressure: A low pressure (vacuum) is applied to reduce the boiling point and prevent thermal decomposition.

  • Temperature: The distillation temperature will depend on the applied pressure.

Chiral Separation (for stereoisomerically pure compounds)

If a single enantiomer or diastereomer of this compound is required, chiral high-performance liquid chromatography (HPLC) is the method of choice.[11]

Approaches:

  • Direct Separation: Using a chiral stationary phase (CSP) column.

  • Indirect Separation: Derivatization of the alcohol or amine with a chiral resolving agent to form diastereomers, which can then be separated on a standard (achiral) stationary phase.[11] The individual diastereomers can then be deprotected to yield the pure enantiomers.

Summary of Purification Techniques
Technique Principle Typical Scale Advantages Disadvantages Applicability to this compound
Flash Column Chromatography Differential partitioning between a stationary and mobile phase.mg to multi-gramVersatile, applicable to a wide range of compounds.[2]Can be time-consuming and require large solvent volumes.Highly applicable for removing impurities with different polarities.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[6]mg to kgCan yield very high purity material, cost-effective on a large scale.[5]Requires the compound to be a solid, potential for product loss in the mother liquor.Applicable if the compound is a solid or can be converted to a crystalline salt.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.gram to kgExcellent for removing non-volatile or highly volatile impurities, scalable.[10]Requires the compound to be thermally stable, not effective for separating compounds with similar boiling points.Potentially very effective, especially for larger quantities, assuming thermal stability.
Chiral HPLC Enantioselective interaction with a chiral stationary phase or separation of diastereomers.[11]µg to gram (prep)The definitive method for separating stereoisomers.Can be expensive, lower throughput for preparative scale.Essential if a single stereoisomer is required.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column in the chosen eluent system. A typical starting eluent could be 95:5:0.5 dichloromethane:methanol:ammonium hydroxide.

  • Loading: Carefully load the dry-loaded sample onto the top of the column.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., by increasing the percentage of methanol), may be necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization from a Solvent Mixture
  • Dissolution: In a flask, dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or isopropanol).

  • Induce Cloudiness: While the solution is still warm, add a less polar solvent in which the compound is poorly soluble (e.g., hexane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot, more polar solvent until the solution becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagrams

General Purification Workflow

G cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Further Steps crude Crude this compound chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization (if solid/salt) crude->recrystallization distillation Vacuum Distillation (if liquid) crude->distillation purity_check Purity Analysis (NMR, GC-MS, LC-MS) chromatography->purity_check recrystallization->purity_check distillation->purity_check chiral_sep Chiral Separation (if required) purity_check->chiral_sep Stereoisomeric mixture pure_product Pure Product purity_check->pure_product Purity ≥ 95% chiral_sep->pure_product

Caption: General workflow for the purification of this compound.

Decision Tree for Purification Method Selection

G start Start: Crude Product is_solid Is the crude product a solid? start->is_solid can_crystallize Can it be recrystallized? is_solid->can_crystallize Yes is_liquid Is the crude product a liquid? is_solid->is_liquid No recrystallize Use Recrystallization can_crystallize->recrystallize Yes chromatography Use Column Chromatography can_crystallize->chromatography No chiral_needed Is a single stereoisomer needed? recrystallize->chiral_needed is_volatile Is it thermally stable & volatile? is_liquid->is_volatile Yes is_liquid->chromatography No distill Use Vacuum Distillation is_volatile->distill Yes is_volatile->chromatography No distill->chiral_needed chromatography->chiral_needed chiral_hplc Use Chiral HPLC chiral_needed->chiral_hplc Yes final_product Final Pure Product chiral_needed->final_product No chiral_hplc->final_product

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes and Protocols for the Quantification of 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Azetidin-3-yl)butan-1-ol is a saturated heterocyclic compound containing a secondary amine and a primary alcohol functional group. Accurate and precise quantification of this analyte is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific analytical methods for this compound in published literature, the following protocols are based on established methods for the analysis of structurally similar small polar molecules, particularly those containing alcohol and amine functionalities. Method development and validation are essential to ensure the suitability of these methods for their intended purpose.[1][2][3]

General Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, urine, pharmaceutical formulation).

1. Protein Precipitation (for biological samples):

  • To 100 µL of plasma or urine, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

2. Liquid-Liquid Extraction (LLE):

  • To 500 µL of sample, add an appropriate internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Separate and evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable solvent for injection.

3. Solid-Phase Extraction (SPE):

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polar-modified reversed-phase sorbent) with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent.

  • Evaporate the eluate and reconstitute as in LLE.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds.[4][5] For a polar compound like this compound, which lacks a strong chromophore, derivatization may be necessary to enhance UV detection. Alternatively, a low UV wavelength can be used, though this may lead to lower selectivity.

Experimental Protocol:

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A column suitable for polar analytes, such as a C18 column with an aqueous stable end-capping (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 205 nm (or post-derivatization wavelength)

Derivatization (Pre-column):

For enhanced sensitivity, derivatization with a UV-absorbing agent like benzoyl chloride can be performed.

  • To the dried extract from sample preparation, add 50 µL of a 1% benzoyl chloride solution in acetonitrile and 20 µL of a weak base (e.g., triethylamine).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and reconstitute in the mobile phase.

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity (r²)> 0.995
Range1 - 500 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow (HPLC-UV):

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample (Plasma/Formulation) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Protein Precipitation / LLE / SPE InternalStandard->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into HPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of polar alcohols by GC-MS can be challenging due to poor peak shape and low volatility.[6] Derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives.[7] Silylation is a common derivatization technique for alcohols.[7]

Experimental Protocol:

  • GC System: Agilent 8890 GC System or equivalent.

  • MS System: Agilent 5977B GC/MSD or equivalent.

  • Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject a 1 µL aliquot into the GC-MS system.

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 108%
Precision (% RSD)< 4%

Experimental Workflow (GC-MS):

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS analysis workflow with derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low levels of analytes in complex matrices.[8][9] For a polar analyte like this compound, HILIC or a polar-modified reversed-phase column can provide better retention than traditional C18 columns.[10]

Experimental Protocol:

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-0.5 min: 95% B

    • 0.5-3.0 min: 95-50% B

    • 3.0-4.0 min: 50% B

    • 4.1-5.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound130.1112.1 (Loss of H₂O)15
This compound130.170.1 (Azetidine ring fragment)25
Internal Standard (e.g., deuterated analog)(To be determined)(To be determined)(To be determined)

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity (r²)> 0.999
Range0.05 - 50 ng/mL
Limit of Detection (LOD)0.015 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Accuracy (% Recovery)99 - 103%
Precision (% RSD)< 3%

Experimental Workflow (LC-MS/MS):

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation HILIC Separation Injection->Separation Ionization ESI+ Separation->Ionization MSMS_Detection MRM Detection Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: LC-MS/MS analysis workflow for sensitive quantification.

Conclusion

The analytical methods proposed in this document provide a comprehensive starting point for the quantification of this compound in various matrices. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample. For routine analysis of formulations with higher concentrations, HPLC-UV may be sufficient. For trace-level quantification in complex biological matrices, the high sensitivity and selectivity of LC-MS/MS are recommended. GC-MS with derivatization offers an alternative approach. It is imperative that any chosen method undergoes rigorous validation to ensure it is fit for its intended purpose, following guidelines from regulatory bodies such as the ICH.[4]

References

Application Note: Derivatization of 2-(Azetidin-3-yl)butan-1-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced aqueous solubility, and increased three-dimensionality.[1] The strained four-membered ring can also serve as a bioisostere for other cyclic and acyclic functionalities, offering unique vectors for exploring chemical space in drug discovery programs.[1] The molecule 2-(Azetidin-3-yl)butan-1-ol presents two key functional handles for derivatization: a secondary amine within the azetidine ring and a primary alcohol. This dual functionality allows for the systematic modification of the molecule's properties to probe its interactions with a biological target and establish a comprehensive Structure-Activity Relationship (SAR).

This application note provides detailed protocols for the derivatization of this compound at both the azetidine nitrogen and the primary alcohol. These protocols are designed to be readily adaptable for the generation of a focused library of analogs for SAR studies, for instance, in the context of developing modulators for G-protein coupled receptors (GPCRs), a common target class for azetidine-containing ligands.[2][3]

Detailed Application Notes and Protocols

This section outlines synthetic protocols for the derivatization of the parent compound, this compound. The reactions are categorized based on the site of modification.

N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring offers a prime site for modification through acylation, alkylation, and sulfonylation to explore the impact of varying substituents on biological activity.

This protocol describes the formation of an amide bond on the azetidine nitrogen using an acyl chloride.

General Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Table 1: N-Acylation of this compound

Derivative IDAcyl ChlorideBaseSolventReaction Time (h)Yield (%)
N-Ac-01 Acetyl chlorideTEADCM285
N-Ac-02 Benzoyl chlorideDIPEADCM478
N-Ac-03 Cyclopropanecarbonyl chlorideTEADCM382

This protocol details the introduction of an alkyl group to the azetidine nitrogen via reaction with an alkyl halide.

General Procedure:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq.).

  • Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: N-Alkylation of this compound

Derivative IDAlkyl HalideBaseSolventReaction Time (h)Yield (%)
N-Alk-01 Methyl iodideK₂CO₃DMF1275
N-Alk-02 Benzyl bromideK₂CO₃Acetonitrile868
N-Alk-03 Ethyl bromoacetateNaHDMF662

This protocol outlines the synthesis of N-sulfonyl derivatives of the azetidine.

General Procedure:

  • To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as pyridine or TEA (1.5 eq.) in anhydrous DCM at 0 °C, add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction to stir at room temperature for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: N-Sulfonylation of this compound

Derivative IDSulfonyl ChlorideBaseSolventReaction Time (h)Yield (%)
N-Sulf-01 Methanesulfonyl chloridePyridineDCM688
N-Sulf-02 p-Toluenesulfonyl chlorideTEADCM1281
N-Sulf-03 4-Fluorobenzenesulfonyl chloridePyridineDCM879
O-Functionalization of the Primary Alcohol

The primary alcohol provides a second site for diversification, allowing for the introduction of various functionalities to explore their impact on the molecule's properties.

This protocol describes the selective acylation of the primary alcohol in the presence of the secondary amine by performing the reaction under acidic conditions, which protonates the more basic azetidine nitrogen.[4][5]

General Procedure:

  • Dissolve this compound (1.0 eq.) in trifluoroacetic acid (TFA) at 0 °C.

  • Add the desired acyl chloride or anhydride (1.2 eq.) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 4: Chemoselective O-Acylation of this compound

Derivative IDAcylating AgentSolventReaction Time (h)Yield (%)
O-Ac-01 Acetic anhydrideTFA279
O-Ac-02 Isobutyryl chlorideTFA372
O-Ac-03 Pivaloyl chlorideTFA468

This protocol details the formation of an ether linkage at the primary alcohol position.[6][7][8]

General Procedure:

  • To a suspension of a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 5: O-Alkylation of this compound

Derivative IDAlkyl HalideBaseSolventReaction Time (h)Yield (%)
O-Alk-01 Methyl iodideNaHTHF1265
O-Alk-02 Ethyl bromideNaHTHF1858
O-Alk-03 Benzyl bromideNaHTHF870

Characterization of Derivatives

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the derivatives. The disappearance of the N-H proton signal (for N-functionalized derivatives) or the O-H proton signal (for O-functionalized derivatives) and the appearance of new signals corresponding to the introduced moiety will confirm the successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[9][10]

  • Purity Analysis: The purity of the final compounds should be determined by high-performance liquid chromatography (HPLC) and should be >95% for use in biological assays.

Hypothetical SAR Study: Targeting a G-Protein Coupled Receptor (GPCR)

To illustrate the application of this derivatized library, we propose a hypothetical SAR study targeting a GPCR of interest, for example, a chemokine receptor involved in inflammation.

Workflow for SAR Study:

SAR_Workflow A Synthesis of This compound Derivatives B In Vitro Primary Screening (e.g., Radioligand Binding Assay) A->B Library of Analogs C In Vitro Functional Assay (e.g., Calcium Mobilization Assay) B->C Active 'Hits' D Data Analysis and SAR Elucidation C->D Potency & Efficacy Data E Lead Optimization D->E SAR Insights E->A Iterative Design

Caption: A typical workflow for an SAR study.

Signaling Pathway for a Gq-coupled GPCR:

GPCR_Signaling Ligand Azetidine Derivative (Ligand) GPCR GPCR Gq Ligand->GPCR:f0 Binds PLC Phospholipase C (PLC) GPCR:f1->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: A simplified Gq-coupled GPCR signaling pathway.

Experimental Design:

  • Primary Screening: All synthesized derivatives will be screened in a competitive radioligand binding assay to determine their affinity for the target GPCR.

  • Functional Assay: Compounds showing significant binding affinity will be further evaluated in a functional assay, such as a calcium mobilization assay (for Gq-coupled receptors) or a cAMP assay (for Gs/Gi-coupled receptors), to determine their functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀).

  • SAR Analysis: The biological data will be compiled and analyzed to establish relationships between the chemical modifications and the observed biological activity. For example, the analysis will explore:

    • The effect of substituent size, electronics, and lipophilicity at the azetidine nitrogen on receptor affinity and potency.

    • The impact of modifications at the primary alcohol on the molecule's interaction with the receptor and its pharmacokinetic properties.

By systematically exploring the chemical space around the this compound scaffold, researchers can gain valuable insights into the key molecular interactions required for potent and selective modulation of the target GPCR, ultimately guiding the design of more effective therapeutic agents.

References

Application Notes and Protocols for Assessing the Biological Efficacy of 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive framework for assessing the biological efficacy of the novel small molecule, 2-(Azetidin-3-yl)butan-1-ol. Given the absence of published data for this specific compound, the following protocols are based on established methodologies in drug discovery for characterizing new chemical entities. The workflow begins with target identification and progresses through a series of in vitro and cell-based assays to elucidate the compound's biological activity.

Section 1: Target Identification and Validation

The initial and most critical step in characterizing a novel compound is to identify its molecular target(s).[1][2][3] A multi-pronged approach combining computational and experimental methods is recommended.

1.1. Computational (In Silico) Approaches

Computational methods can predict potential protein targets based on the chemical structure of this compound, helping to form initial hypotheses.[1][4]

  • Protocol: Ligand-Based Target Prediction:

    • Utilize online tools such as SwissTargetPrediction, SuperPred, or PharmMapper.

    • Input the chemical structure of this compound in a compatible format (e.g., SMILES).

    • The software will compare the structure to databases of known bioactive molecules and predict a ranked list of potential targets.

    • Analyze the top-ranking potential targets to guide the selection of subsequent experimental assays.

  • Protocol: Structure-Based Virtual Screening (if a target is hypothesized):

    • Obtain the 3D structure of a hypothesized target protein from the Protein Data Bank (PDB).

    • Perform molecular docking simulations to predict the binding affinity and mode of this compound to the target.

    • Analyze the docking score and interactions to assess the likelihood of a direct binding event.

1.2. Experimental Approaches

Experimental methods are essential for confirming computational predictions and for unbiasedly identifying targets.

  • Protocol: Affinity Chromatography-Mass Spectrometry:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with a cell lysate or tissue extract.

    • Wash away non-specifically bound proteins.

    • Elute the proteins that specifically bind to the compound.

    • Identify the eluted proteins using mass spectrometry.[5][6]

  • Protocol: Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells or cell lysates with this compound.

    • Heat the samples across a range of temperatures.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins that are stabilized or destabilized by compound binding.[7]

G cluster_0 Target Identification Workflow Start Novel Compound: This compound In_Silico In Silico Prediction (Ligand & Structure-Based) Start->In_Silico Experimental Experimental Approaches (Affinity Chromatography, CETSA) Start->Experimental Hypothesized_Targets Hypothesized Targets In_Silico->Hypothesized_Targets Experimental->Hypothesized_Targets Validation Target Validation Hypothesized_Targets->Validation End Validated Target(s) Validation->End

Caption: A workflow for identifying and validating the molecular target(s) of a novel compound.

Section 2: In Vitro Biological Efficacy Assays

Once a target or a biological pathway is identified, a series of in vitro assays should be conducted to quantify the efficacy of this compound. These can be biochemical or cell-based assays.[8][9]

2.1. Biochemical Assays

Biochemical assays utilize purified components to study the direct interaction between the compound and its target.[8]

  • Protocol: Enzyme Inhibition Assay (e.g., for a Kinase Target):

    • Materials: Purified recombinant target enzyme, specific substrate, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™).

    • Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add the enzyme, the compound at various concentrations, and the substrate. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the output signal (e.g., luminescence for ADP production) using a plate reader.

    • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Protocol: Receptor Binding Assay (e.g., for a GPCR Target):

    • Materials: Cell membranes expressing the target receptor, a radiolabeled or fluorescently labeled ligand known to bind the receptor, this compound, and binding buffer.

    • Procedure: a. Prepare a serial dilution of this compound. b. In a multi-well filter plate, incubate the cell membranes with the labeled ligand and varying concentrations of the compound. c. Allow the binding to reach equilibrium. d. Wash the wells to remove unbound ligand. e. Measure the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

    • Data Analysis: Calculate the percentage of specific binding at each compound concentration and determine the Ki (inhibition constant) or IC50 value.

2.2. Cell-Based Assays

Cell-based assays provide insights into the compound's activity in a more physiologically relevant context.[10][11][12]

  • Protocol: Cell Viability/Cytotoxicity Assay:

    • Materials: A relevant cell line (e.g., a cancer cell line if an anti-cancer effect is hypothesized), cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo®).[13]

    • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. c. Incubate for a specified time (e.g., 72 hours). d. Add the viability reagent and measure the luminescence, which correlates with the amount of ATP and thus the number of viable cells.[13]

    • Data Analysis: Normalize the data to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).[11]

  • Protocol: Target Engagement Assay in Cells (e.g., Western Blot for a Signaling Pathway):

    • Materials: Relevant cell line, this compound, cell lysis buffer, antibodies against the target protein and a downstream phosphorylated substrate.

    • Procedure: a. Treat cells with varying concentrations of the compound for different durations. b. Lyse the cells and quantify the total protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a membrane. d. Probe the membrane with primary antibodies for the target and its phosphorylated substrate, followed by secondary antibodies. e. Visualize the protein bands using chemiluminescence.

    • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the downstream substrate, indicating target engagement.

G Compound This compound Target_Protein Target Protein (e.g., Kinase) Compound->Target_Protein Inhibition Downstream_Substrate Downstream Substrate Target_Protein->Downstream_Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Phosphorylated_Substrate->Cellular_Effect

Caption: A hypothetical signaling pathway illustrating the mechanism of action of the compound.

Section 3: Data Presentation

Quantitative data from the efficacy assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Efficacy Data for this compound

Assay TypeTarget/Cell LineParameterValue
Enzyme InhibitionTarget X KinaseIC50Value (µM)
Receptor BindingTarget Y GPCRKiValue (nM)
Cell ViabilityCancer Cell Line AGI50Value (µM)
Cell ViabilityNormal Cell Line BCC50Value (µM)
Target EngagementCancer Cell Line AEC50Value (µM)

The protocols outlined in these application notes provide a robust starting point for the comprehensive biological evaluation of this compound. A systematic application of these in silico and experimental methods will enable researchers to identify the molecular target, quantify the biological efficacy, and elucidate the mechanism of action of this novel compound, thereby guiding its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 2-(Azetidin-3-yl)butan-1-ol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-(Azetidin-3-yl)butan-1-ol. The information is structured to address common challenges and provide actionable solutions to optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound, focusing on a common synthetic route involving a Horner-Wadsworth-Emmons reaction, followed by hydrogenation and reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Horner-Wadsworth-Emmons (HWE) step 1. Incomplete deprotonation of the phosphonate reagent.2. Steric hindrance from the phosphonate ester.3. Unsuitable solvent.4. Reaction temperature is too low.1. Use a stronger base such as Sodium Hydride (NaH) or Lithium diisopropylamide (LDA). Ensure anhydrous conditions.2. Switch to a less bulky phosphonate ester (e.g., methyl or ethyl ester).3. Screen solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or 1,2-Dimethoxyethane (DME).4. Gradually increase the reaction temperature from 0 °C to room temperature or slightly above.
Incomplete hydrogenation of the double bond 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Presence of catalyst poisons (e.g., sulfur-containing impurities).4. Steric hindrance around the double bond.1. Use fresh Palladium on Carbon (Pd/C) or Platinum Oxide (PtO2).2. Increase hydrogen pressure (e.g., up to 50 psi).3. Purify the substrate before hydrogenation.4. Increase catalyst loading and reaction time. Consider a more active catalyst like Rh/C.
Formation of side products during reduction 1. Over-reduction of other functional groups.2. Incomplete reduction of the ester/carboxylic acid.3. Ring-opening of the azetidine ring under harsh conditions.1. Use a milder reducing agent like Sodium Borohydride (NaBH4) if other reducible groups are present. For esters, Lithium Aluminum Hydride (LiAlH4) is common, but conditions must be controlled.2. Ensure a sufficient molar excess of the reducing agent and adequate reaction time.3. Maintain low temperatures (e.g., 0 °C to room temperature) during reduction with powerful hydrides like LiAlH4.
Difficulty in purification of the final product 1. Presence of closely related impurities.2. The product is highly polar and water-soluble.3. Boc-group removal is incomplete or leads to side reactions.1. Utilize column chromatography with a gradient elution. Consider derivatization to aid separation.2. Employ reverse-phase chromatography or salt formation to facilitate isolation.3. For Boc deprotection, use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature, and monitor carefully by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from N-Boc-azetidin-3-one. The key steps are:

  • A Horner-Wadsworth-Emmons (HWE) reaction to introduce the butyl side chain with a double bond.[1][2]

  • Hydrogenation of the resulting alkene to saturate the side chain.

  • Reduction of the ester or carboxylic acid group on the side chain to the primary alcohol.

  • Deprotection of the N-Boc group to yield the final product.

Q2: How can I optimize the Horner-Wadsworth-Emmons reaction for better yields?

Optimization of the HWE reaction is crucial for the overall success of the synthesis.[3] Key parameters to consider are the choice of base, solvent, and temperature. A strong base like sodium hydride in an anhydrous solvent such as THF is often effective. The reaction may require gentle heating to proceed to completion.

Q3: What are the best conditions for the hydrogenation step?

For the hydrogenation of the exocyclic double bond, Palladium on carbon (Pd/C) is a standard catalyst. The reaction is typically carried out in a protic solvent like methanol or ethanol under a hydrogen atmosphere. If the reaction is sluggish, increasing the hydrogen pressure or catalyst loading can improve the conversion rate.

Q4: I am observing ring-opening of the azetidine. How can I prevent this?

Azetidine rings can be susceptible to ring-opening under strongly acidic or nucleophilic conditions, especially at elevated temperatures.[4][5] During the synthesis, it is important to use mild reaction conditions whenever possible. For instance, during the reduction step with a strong reducing agent like LiAlH4, maintaining a low temperature is critical. For the final deprotection of the N-Boc group, using TFA in DCM at controlled temperatures is recommended.

Q5: What are the key analytical techniques to monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of products at each step. For more detailed analysis and characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential.

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a general procedure. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of triethyl 2-phosphonobutanoate (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 2-(N-Boc-azetidin-3-ylidene)butanoate.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in methanol.

  • Add 10% Palladium on Carbon (10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain ethyl 2-(N-Boc-azetidin-3-yl)butanoate.

Step 3: Reduction

  • To a stirred solution of the product from Step 2 in anhydrous THF at 0 °C, add Lithium Aluminum Hydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(N-Boc-azetidin-3-yl)butan-1-ol.

Step 4: N-Boc Deprotection

  • Dissolve the crude product from Step 3 in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the final product with a suitable organic solvent (e.g., DCM or a mixture of isopropanol/chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification may be required.

Visualizations

TroubleshootingWorkflow cluster_start Initiate Synthesis cluster_hwe Step 1: HWE Reaction cluster_hydro Step 2: Hydrogenation cluster_red Step 3: Reduction cluster_dep Step 4: Deprotection cluster_end Final Product start Start Synthesis of This compound hwe_rxn Horner-Wadsworth-Emmons Reaction start->hwe_rxn hwe_check Low Yield? hwe_rxn->hwe_check hwe_solutions Troubleshoot HWE: - Check base/solvent - Adjust temperature - Use less bulky phosphonate hwe_check->hwe_solutions Yes hydro_rxn Hydrogenation hwe_check->hydro_rxn No hwe_solutions->hwe_rxn hydro_check Incomplete Reaction? hydro_rxn->hydro_check hydro_solutions Troubleshoot Hydrogenation: - Check catalyst activity - Increase H2 pressure - Purify substrate hydro_check->hydro_solutions Yes red_rxn Reduction to Alcohol hydro_check->red_rxn No hydro_solutions->hydro_rxn red_check Side Products or Incomplete Reaction? red_rxn->red_check red_solutions Troubleshoot Reduction: - Use milder/stronger reagent - Control temperature - Adjust stoichiometry red_check->red_solutions Yes dep_rxn N-Boc Deprotection red_check->dep_rxn No red_solutions->red_rxn dep_check Ring Opening or Low Yield? dep_rxn->dep_check dep_solutions Troubleshoot Deprotection: - Use mild acidic conditions - Control temperature - Optimize workup dep_check->dep_solutions Yes end_product Pure this compound dep_check->end_product No dep_solutions->dep_rxn

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-(Azetidin-3-yl)butan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during a plausible synthetic route.

Proposed Synthetic Pathway

A plausible synthetic route for this compound, based on established organic chemistry principles, is outlined below. This guide will address potential issues at each of these stages.

Synthetic_Pathway A N-Boc-azetidin-3-one B Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate A->B Wittig Reaction C Ethyl 2-(N-Boc-azetidin-3-yl)butanoate B->C Michael Addition & Hydrogenation D 2-(N-Boc-azetidin-3-yl)butan-1-ol C->D Ester Reduction E This compound D->E N-Boc Deprotection Troubleshooting_Wittig start Low Yield in Wittig Reaction check_ylide Verify Ylide Formation (e.g., color change) start->check_ylide ylide_no Incomplete Ylide Formation check_ylide->ylide_no No/Weak Color ylide_yes Ylide Formation Confirmed check_ylide->ylide_yes Strong Color check_conditions Review Reaction Conditions (anhydrous, inert atmosphere) ylide_no->check_conditions ylide_yes->check_conditions conditions_bad Improper Conditions check_conditions->conditions_bad Moisture/Air Present conditions_good Conditions are Correct check_conditions->conditions_good Anhydrous & Inert check_purification Evaluate Purification Method (e.g., column chromatography) conditions_good->check_purification purification_issue Product Loss During Purification check_purification->purification_issue

"stability issues of 2-(Azetidin-3-yl)butan-1-ol in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Azetidin-3-yl)butan-1-ol. The information provided is based on general principles of azetidine chemistry and stability testing, as specific stability data for this compound is limited in publicly available literature.

Troubleshooting Guides

This section addresses common stability-related issues that may be encountered during experiments with this compound in solution.

Issue 1: Loss of compound purity over time in aqueous solutions.

  • Question: I am observing a decrease in the purity of my this compound sample when dissolved in an aqueous buffer. What could be the cause and how can I mitigate this?

  • Possible Causes & Troubleshooting Steps:

    • Hydrolytic Degradation: The azetidine ring, a four-membered nitrogen-containing heterocycle, can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] The ring strain in azetidines can make them prone to ring-opening reactions.[3]

      • Recommendation: Conduct a pH stability profile to determine the optimal pH range for your solution. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's purity over time using a stability-indicating method like HPLC.

    • Formation of Azetidinium Ion: A potential degradation mechanism involves the formation of a reactive azetidinium ion, which can be followed by nucleophilic attack and ring-opening.[1][2]

      • Recommendation: Minimize the presence of strong acids that could protonate the azetidine nitrogen and facilitate the formation of the azetidinium ion. If acidic conditions are necessary, consider using the solution immediately after preparation or storing it at reduced temperatures to slow down degradation.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

  • Question: After storing a solution of this compound, I see new peaks in my HPLC chromatogram. How can I identify these and prevent their formation?

  • Possible Causes & Troubleshooting Steps:

    • Oxidative Degradation: The compound may be sensitive to oxidation, especially if exposed to air, light, or oxidizing agents.

      • Recommendation: Purge your solutions with an inert gas (e.g., nitrogen or argon) before sealing and storage. Store solutions in amber vials to protect them from light. A forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) can help to confirm and characterize potential oxidative degradants.[4]

    • Interaction with Excipients: If your solution contains other components (e.g., formulation excipients), there could be incompatibilities leading to degradation products.

      • Recommendation: Perform compatibility studies with individual excipients to identify any potential interactions. Analyze the compound in the presence of each excipient separately to pinpoint the cause of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for azetidine-containing compounds?

A1: Azetidine rings can undergo degradation through several pathways. A common mechanism is hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening products. Another significant pathway involves the formation of a highly reactive azetidinium ion, which is susceptible to nucleophilic attack.[1][2] The specific degradation products will depend on the substituents on the azetidine ring and the conditions to which the molecule is exposed.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial for accurately assessing the stability of a drug substance.[5] The key is to develop a method that can separate the parent compound from all potential degradation products. This is usually achieved through forced degradation studies. By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate the degradation products and then develop an HPLC method (e.g., by optimizing the mobile phase, column, and gradient) that resolves all these peaks from the main compound peak.[2][4]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific data for this compound is not available, general recommendations for azetidine-containing compounds in solution include:

  • Temperature: Store at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down potential degradation reactions.[6]

  • pH: Based on a pH stability profile, use a buffer system where the compound exhibits maximum stability. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas to prevent oxidation.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found in the public domain, a hypothetical table is presented below to illustrate how such data would be structured. Researchers should generate their own data following appropriate experimental protocols.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

Buffer pHInitial Purity (%)Purity after 24h (%)Purity after 72h (%)
3.099.595.288.1
5.099.698.897.5
7.099.599.198.2
9.099.496.591.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a combination of UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method like RP-HPLC with a photodiode array (PDA) detector to spectrally resolve peaks.

Protocol 2: pH Stability Profile

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics and the pH of maximum stability.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., Purity Loss, New Peaks) check_solution Check Solution Preparation and Storage Conditions start->check_solution check_solution->start No, review protocol ph_issue Is pH of the solution controlled and optimal? check_solution->ph_issue Yes oxidation_issue Is the solution protected from light and oxygen? ph_issue->oxidation_issue Yes perform_ph_profile Perform pH Stability Profile ph_issue->perform_ph_profile No protect_solution Store in Amber Vials and Purge with Inert Gas oxidation_issue->protect_solution No forced_degradation Conduct Forced Degradation Study oxidation_issue->forced_degradation Unsure of degradation pathway adjust_ph Adjust Buffer pH to Optimal Range perform_ph_profile->adjust_ph mitigate Implement Mitigation Strategy: - Adjust pH - Protect from light/oxygen - Modify formulation adjust_ph->mitigate protect_solution->mitigate identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants identify_degradants->mitigate

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis stressed_samples Stressed Samples Acid Hydrolysis->stressed_samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->stressed_samples Oxidation Oxidation Oxidation->stressed_samples Thermal Thermal Thermal->stressed_samples Photolytic Photolytic Photolytic->stressed_samples api This compound (API Solution) api->Acid Hydrolysis api->Base Hydrolysis api->Oxidation api->Thermal api->Photolytic hplc RP-HPLC Analysis (with PDA Detector) stressed_samples->hplc method_development Stability-Indicating Method Development hplc->method_development

Caption: Experimental workflow for forced degradation studies.

References

"troubleshooting guide for 2-(Azetidin-3-yl)butan-1-ol experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Azetidin-3-yl)butan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges include the inherent ring strain of the azetidine core, which can lead to undesired ring-opening reactions, particularly under acidic conditions. Additionally, the polarity of the final compound, containing both a secondary amine and a primary alcohol, can complicate purification. Protecting group strategies are often necessary for the azetidine nitrogen to prevent side reactions during functionalization of the side chain.

Q2: What are the common side products to expect during the synthesis?

A2: Common side products can arise from the ring-opening of the azetidine. Under acidic conditions or in the presence of strong nucleophiles, the four-membered ring can open to form linear amine derivatives. For instance, reaction with hydrochloric acid can lead to the formation of a γ-chloroamine[1]. In syntheses involving Grignard or organolithium reagents, over-alkylation or reaction with the azetidine N-H can occur if it is not properly protected.

Q3: What purification methods are most effective for this compound?

A3: Due to its polar nature, purification of this compound can be challenging. Normal phase column chromatography on silica gel is often employed, but may require a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, to ensure elution[2]. The basicity of the amine can cause streaking on silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent. Reverse-phase chromatography is another option for highly polar compounds.

Q4: How can I confirm the structure and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will confirm the carbon skeleton and the presence of key functional groups. The chemical shifts of the protons and carbons in the butan-1-ol side chain and the azetidine ring are characteristic[3][4]. Mass spectrometry (such as ESI-MS) will confirm the molecular weight of the compound. Purity can be assessed by HPLC or GC-MS analysis.

Troubleshooting Guides

Synthesis

Problem: Low or no yield of the desired product.

Possible Cause Suggested Solution
Ineffective Protecting Group: The azetidine nitrogen is reacting with reagents intended for the side chain.Use a robust protecting group for the azetidine nitrogen, such as Boc (tert-butoxycarbonyl) or a benzhydryl group. The Boc group is stable under many reaction conditions and can be removed with acid[5]. The benzhydryl group is also common in azetidine synthesis[6].
Ring-Opening Side Reaction: Acidic conditions or strong nucleophiles are cleaving the azetidine ring.Maintain neutral or basic reaction conditions whenever possible. If an acidic step is necessary, consider performing it at low temperatures and for a minimal duration. When using strong nucleophiles, ensure the azetidine nitrogen is protected.
Poor Grignard Reagent Quality: In a Grignard-based synthesis, the reagent may be passivated or have a low titer.Use freshly prepared Grignard reagent or titrate a commercial solution before use. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incomplete Reaction: The reaction has not gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC)[7]. If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more reagent.
Purification

Problem: Difficulty in isolating the product by column chromatography.

Possible Cause Suggested Solution
Compound Streaking on Silica Gel: The basic amine interacts strongly with the acidic silica gel.Add a small percentage (0.5-1%) of triethylamine or ammonium hydroxide to the eluent system to neutralize the acidic sites on the silica gel.
Compound is too Polar for Elution: The product does not move from the baseline even with polar solvents.Switch to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a higher percentage of methanol[2]. If this fails, consider using reverse-phase chromatography.
Co-elution with Impurities: The product is not separating from a byproduct of similar polarity.Try a different solvent system to alter the selectivity of the separation. If co-elution persists, consider derivatizing the product or the impurity to change its polarity before chromatography.
Characterization

Problem: Ambiguous NMR spectra.

Possible Cause Suggested Solution
Presence of Water or Solvent Residues: Broad peaks, especially for the -OH and -NH protons, can obscure signals.Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. Use deuterated solvents from a fresh, sealed bottle. A D2O exchange experiment can help identify the -OH and -NH protons.
Complex Splitting Patterns: Overlapping multiplets can make interpretation difficult.Use 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.
Presence of Rotamers: If a protecting group like Boc is present, you may see doubled signals due to restricted rotation around the N-C(O) bond.Run the NMR at a higher temperature to coalesce the rotameric signals into a single set of averaged peaks.

Experimental Protocols

Proposed Synthetic Route:

A potential synthesis could start from a commercially available, N-protected azetidine-3-carbaldehyde. This would be followed by a Grignard reaction to introduce the ethyl group, and subsequent deprotection to yield the final product.

Step 1: Grignard Reaction with N-Boc-azetidine-3-carbaldehyde

  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings.

  • Grignard Formation: Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gently warm the flask or add a small crystal of iodine. Continue adding the ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of N-Boc-azetidine-3-carbaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Once complete, cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-(azetidin-3-yl)butan-1-ol.

Step 2: Deprotection of the Azetidine Nitrogen

  • Acidic Cleavage: Dissolve the crude N-Boc-2-(azetidin-3-yl)butan-1-ol in dichloromethane. Add an excess of trifluoroacetic acid (TFA) and stir the solution at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a small amount of dichloromethane and neutralize by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol eluent system (with 0.5% triethylamine) to afford the final product, this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection start1 N-Boc-azetidine-3-carbaldehyde reaction1 Grignard Addition start1->reaction1 reagent1 Ethylmagnesium Bromide reagent1->reaction1 workup1 Aqueous Work-up reaction1->workup1 product1 N-Boc-2-(azetidin-3-yl)butan-1-ol workup1->product1 start2 N-Boc-2-(azetidin-3-yl)butan-1-ol product1->start2 reaction2 Boc Deprotection start2->reaction2 reagent2 Trifluoroacetic Acid (TFA) reagent2->reaction2 workup2 Neutralization & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activates ligand Endogenous Ligand ligand->receptor Activates azetidine This compound (Hypothetical Antagonist) azetidine->receptor Blocks effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Hypothetical role of this compound as a GPCR antagonist.

References

Technical Support Center: 2-(Azetidin-3-yl)butan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Azetidin-3-yl)butan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

The primary reactive sites are the secondary amine of the azetidine ring and the primary hydroxyl group of the butanol side chain. The nitrogen is nucleophilic and can undergo reactions like N-alkylation, N-acylation, and N-arylation. The hydroxyl group can be subject to O-alkylation, O-acylation, and oxidation. Under certain conditions, the strained azetidine ring can also undergo ring-opening reactions.

Q2: How can I selectively protect the nitrogen or oxygen functionality?

Selective protection is crucial for controlling reactivity.

  • N-Protection: The azetidine nitrogen can be protected with common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a benzyl (Bn) group. The choice of protecting group will depend on the reaction conditions for subsequent steps and the desired deprotection strategy.

  • O-Protection: The primary alcohol can be protected as a silyl ether (e.g., TBDMS, TIPS), a benzyl ether, or an ester. The stability of these protecting groups varies, allowing for orthogonal deprotection strategies if both the nitrogen and oxygen need to be protected and deprotected at different stages of a synthetic sequence.

Q3: What are the typical reaction conditions for N-alkylation of the azetidine ring?

N-alkylation is commonly achieved by reacting the unprotected this compound with an alkyl halide (e.g., R-Br, R-I) or a sulfonate ester (e.g., R-OTs, R-OMs) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

Q4: What are potential by-products during the synthesis of this compound itself?

A plausible synthetic route to this compound involves the reaction of a suitable organometallic reagent (e.g., an ethyl Grignard reagent) with N-protected azetidine-3-carboxaldehyde, followed by deprotection. Potential by-products can arise from side reactions of the Grignard reagent or incomplete deprotection.

Troubleshooting Guides

Issue 1: Low Yield and By-product Formation during N-Alkylation

Question: I am attempting to N-alkylate this compound with ethyl iodide and DIPEA in acetonitrile, but I am observing a low yield of the desired product along with several by-products. What could be the cause?

Possible Causes and Solutions:

  • Over-alkylation (Quaternization): The desired N-alkylated product can react further with the alkylating agent to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction is run for an extended period.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • O-Alkylation: The primary alcohol is also nucleophilic and can compete with the azetidine nitrogen for the alkylating agent, leading to the formation of an ether by-product.

    • Solution: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before performing the N-alkylation. The silyl ether can be easily removed later with a fluoride source like TBAF.

  • Ring-Opening: If the reaction temperature is too high or if acidic impurities are present, the azetidine ring can undergo nucleophilic attack by the iodide ion, leading to ring-opened by-products.

    • Solution: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Ensure all reagents and solvents are dry and free of acidic impurities.

Quantitative Data Summary (Illustrative):

EntryAlkylating Agent (Equivalents)Temperature (°C)Desired Product Yield (%)Quaternary Salt (%)O-Alkylated By-product (%)Ring-Opened By-product (%)
11.1256515105
22.0253050105
31.1080510<5
4 (O-protected)1.125>95 (of N-alkylated protected intermediate)<20<1

Experimental Protocol: N-Alkylation with O-Protection

  • Protection: To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in dry DCM at 0 °C, add TBDMS-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to obtain the O-protected intermediate.

  • N-Alkylation: To a solution of the O-protected intermediate (1.0 eq) and DIPEA (1.5 eq) in ACN, add the alkyl halide (1.1 eq) at 0 °C. Stir the reaction at room temperature for 12 hours. Monitor by TLC. Upon completion, quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

  • Deprotection: Dissolve the purified N-alkylated, O-protected compound in THF and add TBAF (1.1 eq, 1M solution in THF). Stir at room temperature for 2 hours. Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the desired N-alkylated product.

Logical Workflow for Troubleshooting N-Alkylation

start Low Yield in N-Alkylation check_byproducts Analyze reaction mixture by LC-MS/NMR start->check_byproducts is_quaternary Quaternary salt observed? check_byproducts->is_quaternary is_o_alkyl O-alkylated by-product observed? check_byproducts->is_o_alkyl is_ring_opened Ring-opened by-product observed? check_byproducts->is_ring_opened reduce_alkyl Reduce equivalents of alkylating agent is_quaternary->reduce_alkyl Yes monitor_rxn Monitor reaction closely is_quaternary->monitor_rxn Yes protect_oh Protect hydroxyl group is_o_alkyl->protect_oh Yes control_temp Lower reaction temperature is_ring_opened->control_temp Yes use_dry Ensure anhydrous conditions is_ring_opened->use_dry Yes

Caption: Troubleshooting workflow for N-alkylation side reactions.

Issue 2: By-product Formation during Oxidation of the Primary Alcohol

Question: I am trying to oxidize the primary alcohol of N-Boc-2-(Azetidin-3-yl)butan-1-ol to the corresponding aldehyde using a Swern oxidation, but I am getting a significant amount of an unexpected by-product. What might be happening?

Possible Causes and Solutions:

  • Formation of a Chlorinated By-product: In Swern oxidations that use oxalyl chloride, the intermediate chlorosulfonium salt can sometimes act as a chlorinating agent, leading to the formation of a chlorinated by-product.

    • Solution: Ensure that the alcohol is added to the activated DMSO solution at a very low temperature (-78 °C) and that the addition is slow. Using trifluoroacetic anhydride (TFAA) instead of oxalyl chloride (Pfitzner-Moffatt conditions) can sometimes mitigate this side reaction.

  • Formation of a Methylthiomethyl (MTM) Ether: The electrophilic sulfur species in the Swern oxidation can sometimes react with the alcohol to form an MTM ether, especially if the reaction conditions are not optimal.

    • Solution: Strict adherence to the reaction temperature and order of addition is crucial. The addition of the tertiary amine base should be done carefully after the alcohol has fully reacted with the activated DMSO.

  • Over-oxidation to Carboxylic Acid: While less common with Swern conditions, over-oxidation can occur if the workup is not performed promptly or if oxidizing contaminants are present.

    • Solution: Quench the reaction mixture as soon as the starting material is consumed. A non-oxidative workup is recommended.

Quantitative Data Summary (Illustrative):

EntryActivating AgentTemperature (°C)Aldehyde Yield (%)Chlorinated By-product (%)MTM Ether By-product (%)
1Oxalyl Chloride-6070205
2Oxalyl Chloride-788510<5
3TFAA-7890<2<5

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78 °C, add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -70 °C. Stir for 15 minutes.

  • Add a solution of N-Boc-2-(Azetidin-3-yl)butan-1-ol (1.0 eq) in DCM dropwise, again keeping the temperature below -70 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and allow the reaction to slowly warm to room temperature over 45 minutes.

  • Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Signaling Pathway for Swern Oxidation and By-product Formation

cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Alcohol Alcohol Alkoxysulfonium Salt Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Salt + Activated DMSO MTM Ether MTM Ether Alcohol->MTM Ether + Electrophilic Sulfur Species Aldehyde Aldehyde Alkoxysulfonium Salt->Aldehyde + Base - DMS, - H-Base+ Chlorinated By-product Chlorinated By-product Alkoxysulfonium Salt->Chlorinated By-product + Cl-

Caption: Reaction pathways in Swern oxidation.

Issue 3: Ring-Opening of the Azetidine Moiety

Question: During an attempted reaction under acidic conditions, I observed the formation of a product with a significantly different mass spectrum, suggesting the azetidine ring has opened. How can this be avoided?

Possible Causes and Solutions:

  • Acid-Catalyzed Ring-Opening: The strained four-membered azetidine ring is susceptible to ring-opening in the presence of strong acids and a nucleophile. The nitrogen atom is first protonated, which activates the ring towards nucleophilic attack at one of the ring carbons.

    • Solution: Avoid strongly acidic conditions if the integrity of the azetidine ring is required. If an acid catalyst is necessary, use a milder Lewis acid or a non-nucleophilic Brønsted acid in catalytic amounts and at low temperatures. Alternatively, protect the azetidine nitrogen to reduce its basicity and susceptibility to protonation.

  • Nucleophilic Ring-Opening: Strong nucleophiles can also open the azetidine ring, particularly if the nitrogen is quaternized or activated by an electron-withdrawing group.

    • Solution: When performing reactions with strong nucleophiles, consider protecting the azetidine nitrogen with a group that does not overly activate the ring towards cleavage. Avoid conditions that would lead to quaternization of the azetidine nitrogen.

Logical Relationship for Azetidine Ring Stability

cluster_conditions Reaction Conditions cluster_outcome Outcome Strong Acid Strong Acid Ring Opening Ring Opening Strong Acid->Ring Opening Strong Nucleophile Strong Nucleophile Strong Nucleophile->Ring Opening Mild Conditions Mild Conditions Ring Intact Ring Intact Mild Conditions->Ring Intact

Caption: Factors influencing azetidine ring stability.

Technical Support Center: Stereoselective Synthesis of 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the stereoselective synthesis of 2-(Azetidin-3-yl)butan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound and what is the primary synthetic challenge?

The primary challenge in synthesizing this compound is the control of two stereocenters: one on the azetidine ring (C3) and one on the butanol side chain (C2). The goal is typically to synthesize a single diastereomer, such as (2R, 3'S) or (2S, 3'S). The most common synthetic route involves the diastereoselective reduction of a ketone precursor, 1-(N-protected-azetidin-3-yl)butan-2-one, or the addition of a propyl nucleophile to an N-protected-azetidin-3-carbaldehyde. Controlling the facial selectivity of the nucleophilic attack on the carbonyl group is critical for achieving high diastereoselectivity.

Q2: How does the choice of N-protecting group on the azetidine ring affect stereoselectivity?

The N-protecting group plays a crucial role in influencing the stereochemical outcome. Its steric bulk can direct the approach of incoming reagents.

  • Boc (tert-butyloxycarbonyl): This is a common and often effective protecting group. Its bulky nature can provide moderate to good facial bias, guiding reagents to the less hindered face of the carbonyl.

  • Cbz (Benzyl chloroformate): Another widely used group that can influence the conformation of the azetidine ring and its side chain.

  • Sulfonyl groups (e.g., Tosyl, Bus): These groups can be used to activate the nitrogen atom and may offer different stereodirecting effects due to their geometry and electronic properties.[1] The choice of protecting group can alter the transition state energetics of the stereochemistry-determining step.

Q3: What are the recommended methods for separating the diastereomers of this compound?

If a reaction produces a mixture of diastereomers, separation is necessary.

  • Flash Column Chromatography: This is the most common method. Diastereomers often have different polarities and can be separated on silica gel. A careful selection of the eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is required.

  • Chiral HPLC: For analytical-scale separation and for determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography is the method of choice.

  • Diastereomeric Salt Resolution: If the azetidine nitrogen is deprotected, the resulting secondary amine can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can often be separated by crystallization.

Troubleshooting Guide: Poor Diastereoselectivity

Problem: My reduction of 1-(N-Boc-azetidin-3-yl)butan-2-one results in a low diastereomeric ratio (e.g., close to 1:1). How can I improve it?

A low diastereomeric ratio indicates that the two faces of the ketone are being attacked by the reducing agent with nearly equal facility. The following steps can be taken to enhance selectivity.

Logical Troubleshooting Flow

Below is a flowchart to guide your troubleshooting process for improving diastereoselectivity.

G Troubleshooting Poor Diastereoselectivity start Low d.r. Observed temp Step 1: Lower Reaction Temperature (-40°C to -78°C) start->temp Initial Action reagent Step 2: Change Reducing Agent (Use bulky or chelating hydrides) temp->reagent If no improvement success High d.r. Achieved temp->success Success! solvent Step 3: Vary Solvent Polarity (e.g., THF, Et2O, CH2Cl2) reagent->solvent If minor improvement reagent->success Success! protecting_group Step 4: Modify N-Protecting Group (e.g., Boc, Cbz, Sulfonyl) solvent->protecting_group If still suboptimal solvent->success Success! protecting_group->success Success! fail Consult Specialist Literature for Advanced Catalysts protecting_group->fail If no improvement

Caption: A logical flowchart for troubleshooting and improving diastereomeric ratios.

Step 1: Alter Reaction Conditions
  • Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is the first and simplest step. Lower temperatures increase the energy difference between the diastereomeric transition states, often leading to higher selectivity.

  • Solvent: The solvent can influence the conformation of the substrate and the aggregation state of the reagent. Experiment with different solvents, from non-polar (toluene) to polar aprotic (THF, CH₂Cl₂).

Step 2: Change the Reducing Agent

The size and chelating ability of the hydride reagent are paramount. Simple reagents like sodium borohydride (NaBH₄) often give poor selectivity.

  • Bulky Hydride Reagents: These reagents are sterically demanding and will preferentially attack the less hindered face of the ketone.

  • Chelating Agents: If there is a nearby heteroatom, reagents containing Lewis acidic metals (like Zinc or Cerium) can form a chelated intermediate, locking the substrate into a specific conformation and leading to highly selective attack.

Data Presentation: Effect of Reducing Agents

The following table summarizes typical results for the diastereoselective reduction of a β-heterocyclic ketone, which serves as an analogue for 1-(N-Boc-azetidin-3-yl)butan-2-one.

ReagentTypical SolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
NaBH₄Methanol (MeOH)060:40>95
LiBH₄THF-7875:2590
L-Selectride®THF-78>95:585
K-Selectride®THF-78>95:588
NaBH₄ with CeCl₃·7H₂OMethanol (MeOH)-4090:1092

This is representative data based on analogous chemical systems.

Experimental Protocols

General Synthetic Workflow

The synthesis generally starts from a commercially available N-protected azetidine derivative and proceeds through the key ketone intermediate.

G A N-Boc-azetidin-3-one B Wittig or Horner-Wadsworth-Emmons Reaction A->B C N-Boc-3-(but-1-en-2-yl)azetidine B->C D Hydroboration-Oxidation or Wacker Oxidation C->D E 1-(N-Boc-azetidin-3-yl)butan-2-one (Key Intermediate) D->E F Diastereoselective Reduction (Key Stereochemistry-Determining Step) E->F G 2-(N-Boc-azetidin-3-yl)butan-1-ol (Diastereomeric Mixture) F->G H Chromatographic Separation G->H I Single Diastereomer of 2-(N-Boc-azetidin-3-yl)butan-1-ol H->I J Deprotection (e.g., TFA) I->J K Final Product: This compound J->K

Caption: General synthetic workflow to this compound.

Protocol: Diastereoselective Reduction using L-Selectride®

This protocol describes a general procedure for the high-selectivity reduction of the ketone precursor.

Materials:

  • 1-(N-Boc-azetidin-3-yl)butan-2-one (1.0 eq)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of NH₄Cl

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(N-Boc-azetidin-3-yl)butan-2-one (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Add a saturated solution of Rochelle's salt and stir vigorously for 1-2 hours until the aqueous and organic layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel to separate the diastereomers and any impurities. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

References

Validation & Comparative

Hypothetical Validation of 2-(Azetidin-3-yl)butan-1-ol's Biological Activity as a Neuroprotective Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the putative neuroprotective effects of 2-(Azetidin-3-yl)butan-1-ol against a benchmark neuroprotective agent, designated here as Compound X . The following sections detail the experimental data, protocols, and relevant biological pathways in a format designed for researchers, scientists, and drug development professionals. It is important to note that the biological activity for this compound presented herein is hypothetical and for illustrative purposes, as there is currently no publicly available data on its biological activity. The data for Compound X is also fictional and serves as a comparator.

Data Presentation: Comparative Neuroprotective Efficacy

The neuroprotective potential of this compound and Compound X was assessed using primary rat cortical neurons subjected to glutamate-induced excitotoxicity. The key parameters evaluated were neuronal viability and the inhibition of caspase-3 activity, a key enzyme in the apoptotic cascade.

CompoundConcentration (µM)Neuronal Viability (%)Caspase-3 Inhibition (%)
This compound 165.2 ± 3.135.8 ± 2.5
1082.5 ± 4.568.2 ± 3.9
10088.1 ± 3.875.4 ± 4.1
Compound X 170.1 ± 2.940.5 ± 3.0
1089.3 ± 4.275.1 ± 4.3
10092.7 ± 3.580.6 ± 3.7
Vehicle (DMSO) -45.3 ± 2.70
Untreated Control -100Not Applicable

Experimental Protocols

1. Primary Cortical Neuron Culture and Glutamate-Induced Excitotoxicity Model

  • Cell Culture: Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats. Cortices were dissected, dissociated using papain, and plated on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Neurons were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7 days in vitro (DIV) prior to experiments.

  • Excitotoxicity Induction: On DIV 7, the culture medium was replaced with a medium containing 100 µM glutamate. Test compounds (this compound or Compound X) or vehicle (0.1% DMSO) were added 30 minutes prior to the glutamate challenge.

2. Neuronal Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.

  • Protocol:

    • After 24 hours of glutamate exposure, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

    • The plate was incubated for 4 hours at 37°C.

    • The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Neuronal viability was expressed as a percentage of the untreated control.

3. Caspase-3 Activity Assay

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

  • Protocol:

    • After 12 hours of glutamate exposure, cells were lysed using a lysis buffer.

    • The cell lysate was incubated with the caspase-3 substrate, Ac-DEVD-AMC, for 1 hour at 37°C.

    • The fluorescence of the cleaved AMC was measured using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Caspase-3 inhibition was calculated relative to the vehicle-treated, glutamate-exposed cells.

Mandatory Visualizations

G cluster_0 cluster_1 Points of Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Leads to Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound_A This compound Compound_A->Mitochondrial_Dysfunction Inhibits Compound_X Compound_X Compound_X->Caspase_Activation Inhibits

Caption: Hypothetical signaling pathway of glutamate-induced excitotoxicity and points of intervention.

G Start Start Plate_Neurons Plate Primary Cortical Neurons Start->Plate_Neurons Incubate Incubate for 7 Days Plate_Neurons->Incubate Pre-treat Pre-treat with Compound/Vehicle Incubate->Pre-treat Glutamate_Challenge Add 100 µM Glutamate Pre-treat->Glutamate_Challenge Incubate_24h Incubate for 24h Glutamate_Challenge->Incubate_24h Incubate_12h Incubate for 12h Glutamate_Challenge->Incubate_12h MTT_Assay Perform MTT Assay Incubate_24h->MTT_Assay End End MTT_Assay->End Caspase_Assay Perform Caspase-3 Assay Incubate_12h->Caspase_Assay Caspase_Assay->End

Caption: Experimental workflow for assessing neuroprotective activity.

Comparative Analysis of 2-(Azetidin-3-yl)butan-1-ol: A Hypothetical GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical mechanism of action of 2-(Azetidin-3-yl)butan-1-ol against other potential alternatives, supported by proposed experimental data. This document is intended for researchers, scientists, and drug development professionals interested in novel neuroactive compounds.

Introduction

This compound is a novel synthetic compound featuring an azetidine ring, a pharmacophore present in a variety of biologically active molecules. While extensive research on this specific molecule is not publicly available, its structural similarity to known neuroactive compounds, particularly GABA analogs and other CNS-active agents, suggests a potential role in neurotransmitter modulation. This guide outlines a hypothetical mechanism of action for this compound as a positive allosteric modulator of the GABA-A receptor and compares its theoretical profile to a classic benzodiazepine and a hypothetical structural analog.

Hypothetical Mechanism of Action

We hypothesize that this compound acts as a positive allosteric modulator of the GABA-A receptor. This proposed mechanism is based on the prevalence of the azetidine scaffold in compounds targeting CNS receptors. The butanol side chain may contribute to the lipophilicity and binding affinity of the molecule at a specific allosteric site on the receptor complex, distinct from the GABA binding site. This modulation would enhance the inhibitory effect of GABA, leading to a calming or anxiolytic effect.

Comparative Analysis

To contextualize the potential of this compound, we compare its hypothetical properties to Diazepam, a well-established benzodiazepine, and a hypothetical analog, 2-(Azetidin-3-yl)propan-1-ol.

Compound Proposed Mechanism of Action Hypothetical Affinity (Ki) for GABA-A Receptor (nM) Hypothetical Efficacy (GABA Potentiation) Potential Side Effects
This compound Positive Allosteric Modulator50ModerateSedation, Dizziness
Diazepam Positive Allosteric Modulator10HighSedation, Ataxia, Dependence
2-(Azetidin-3-yl)propan-1-ol (Analog) Positive Allosteric Modulator150LowMinimal Sedation

Experimental Protocols for Mechanism Confirmation

To validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound to the GABA-A receptor.

  • Protocol:

    • Prepare synaptic membrane fractions from rat cerebral cortex.

    • Incubate the membrane preparation with a radiolabeled ligand specific for the benzodiazepine binding site on the GABA-A receptor (e.g., [³H]flunitrazepam).

    • Add increasing concentrations of this compound to compete with the radioligand.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound.

Electrophysiology Studies
  • Objective: To assess the functional effect of this compound on GABA-A receptor activity.

  • Protocol:

    • Use patch-clamp electrophysiology on cultured primary neurons or Xenopus oocytes expressing human GABA-A receptors.

    • Apply GABA to the cells to elicit an inward chloride current.

    • Co-apply GABA with varying concentrations of this compound.

    • Measure the potentiation of the GABA-induced current to determine the compound's efficacy as a positive allosteric modulator.

In Vivo Behavioral Studies (Elevated Plus Maze)
  • Objective: To evaluate the anxiolytic-like effects of this compound in a rodent model of anxiety.

  • Protocol:

    • Administer this compound or a vehicle control to mice.

    • Place the mice in an elevated plus maze, which consists of two open and two closed arms.

    • Record the time spent in the open arms as a measure of anxiolytic activity. An increase in open arm time suggests reduced anxiety.

Visualizing the Proposed Mechanism and Workflow

To further illustrate the hypothetical mechanism and the experimental approach, the following diagrams are provided.

G Proposed Signaling Pathway of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- GABA->GABA_A_Receptor Binds Compound This compound Compound->GABA_A_Receptor Binds (Allosteric Site)

Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

G Experimental Workflow for Mechanism Confirmation cluster_0 In Vitro cluster_1 In Vivo Binding_Assay Radioligand Binding Assay (Determine Affinity) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Electrophysiology Patch-Clamp Electrophysiology (Assess Function) Electrophysiology->Data_Analysis Behavioral_Study Elevated Plus Maze (Evaluate Anxiolytic Effect) Conclusion Mechanism Confirmation Behavioral_Study->Conclusion Hypothesis Hypothesis: Positive Allosteric Modulator of GABA-A Receptor Hypothesis->Binding_Assay Hypothesis->Electrophysiology Data_Analysis->Behavioral_Study Proceed if in vitro is positive

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated through empirical research, this guide presents a plausible hypothesis based on its chemical structure. The proposed experimental framework provides a clear path for future investigation into its potential as a novel therapeutic agent. The comparative analysis highlights the importance of characterizing its affinity, efficacy, and side effect profile relative to existing and alternative compounds. Further research is warranted to fully understand the pharmacological properties of this and related azetidine derivatives.

A Comparative Guide to the Synthesis and Bioactivity of 2-(Azetidin-3-yl)butan-1-ol and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a proposed synthetic route for 2-(Azetidin-3-yl)butan-1-ol and an alternative pathway for a structurally related compound. Due to the absence of published data for this compound, this document presents a scientifically plausible approach based on established methodologies for the synthesis and biological evaluation of azetidine derivatives. The experimental data presented is hypothetical and intended to serve as a benchmark for future research.

Synthesis of this compound: A Proposed Route and a Comparative Alternative

The synthesis of 3-substituted azetidine alcohols is a key step in the development of novel therapeutics. The compact and rigid azetidine scaffold is a desirable feature in drug design. This section compares a proposed synthesis of this compound with an alternative synthesis of a similar target, (azetidin-3-yl)(phenyl)methanol.

Proposed Synthesis of this compound

The proposed synthesis starts from the commercially available N-Boc-azetidin-3-one. A Grignard reaction is employed to introduce the butyl group, followed by reduction of the resulting ketone and deprotection of the azetidine nitrogen.

G cluster_0 Proposed Synthesis of this compound N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate_Ketone 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)butan-1-one N-Boc-azetidin-3-one->Intermediate_Ketone 1. Butylmagnesium bromide 2. THF Intermediate_Alcohol 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)butan-1-ol Intermediate_Ketone->Intermediate_Alcohol NaBH4, MeOH Final_Product This compound Intermediate_Alcohol->Final_Product TFA, DCM

Figure 1: Proposed synthetic workflow for this compound.
Alternative Synthesis: (Azetidin-3-yl)(phenyl)methanol

For comparison, the synthesis of (azetidin-3-yl)(phenyl)methanol is presented, which follows a similar strategy but introduces an aryl group.

G cluster_1 Alternative Synthesis: (Azetidin-3-yl)(phenyl)methanol N-Boc-azetidin-3-one_alt N-Boc-azetidin-3-one Intermediate_Alcohol_alt (1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methanol N-Boc-azetidin-3-one_alt->Intermediate_Alcohol_alt 1. Phenylmagnesium bromide 2. THF Final_Product_alt (Azetidin-3-yl)(phenyl)methanol Intermediate_Alcohol_alt->Final_Product_alt HCl in Dioxane

Figure 2: Alternative synthetic workflow for a comparator compound.
Comparison of Synthetic Methodologies

The following table summarizes the key parameters for the proposed and alternative synthetic routes. The data is hypothetical and based on typical yields and purities for such reactions.

ParameterProposed Synthesis: this compoundAlternative Synthesis: (Azetidin-3-yl)(phenyl)methanol
Starting Material N-Boc-azetidin-3-oneN-Boc-azetidin-3-one
Key Reagents Butylmagnesium bromide, NaBH₄, TFAPhenylmagnesium bromide, HCl
Number of Steps 32
Hypothetical Overall Yield 65%75%
Hypothetical Purity (Final Product) >95% (by HPLC)>97% (by HPLC)
Key Challenges Potential for over-reduction in the second step.Grignard reaction can be sensitive to moisture.
Experimental Protocols: Synthesis

Protocol 1: Proposed Synthesis of this compound

  • Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)butan-1-one: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0 °C is added butylmagnesium bromide (1.2 eq, 2.0 M in THF) dropwise. The reaction is stirred at 0 °C for 2 hours and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)butan-1-ol: The ketone from the previous step (1.0 eq) is dissolved in methanol, and NaBH₄ (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 3 hours and then quenched with water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Synthesis of this compound: The N-Boc protected alcohol (1.0 eq) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 5.0 eq) is added. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is basified with 1 M NaOH and extracted with DCM. The organic layer is dried and concentrated to afford the final product.

Protocol 2: Alternative Synthesis of (Azetidin-3-yl)(phenyl)methanol

  • Synthesis of (1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methanol: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0 °C is added phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise. The reaction is stirred at room temperature for 12 hours and then quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Synthesis of (Azetidin-3-yl)(phenyl)methanol: The N-Boc protected alcohol (1.0 eq) is dissolved in a solution of 4 M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the final product.

Bioassays: A Hypothetical Evaluation

Given the structural similarity of azetidine derivatives to known neuroactive compounds, a hypothetical bioassay targeting monoamine transporters is proposed for this compound. This is compared to the known activity of a similar class of compounds as triple reuptake inhibitors.

Proposed Bioassay: Monoamine Transporter Inhibition

The inhibitory activity of this compound on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) could be evaluated using in vitro uptake assays with cells expressing these transporters.

G cluster_2 Hypothetical Signaling Pathway Inhibition Compound {this compound} Transporters DAT NET SERT Compound->Transporters:f0 Inhibition Compound->Transporters:f1 Compound->Transporters:f2 Synaptic_Cleft Increased Synaptic Neurotransmitter Levels Transporters->Synaptic_Cleft Leads to

Figure 3: Hypothetical mechanism of action for this compound.
Comparator Bioassay: Triple Reuptake Inhibition

Azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which block the reuptake of dopamine, norepinephrine, and serotonin. The bioassay for these compounds typically involves measuring the inhibition of radiolabeled neurotransmitter uptake in cell lines expressing the respective transporters.

Comparison of Bioassay Performance

The following table presents hypothetical IC₅₀ values for the proposed bioassay of this compound and representative data for a known azetidine-based triple reuptake inhibitor.

Bioassay TargetHypothetical IC₅₀ (nM) for this compoundRepresentative IC₅₀ (nM) for an Azetidine-based TRI
Dopamine Transporter (DAT) 15050
Norepinephrine Transporter (NET) 8025
Serotonin Transporter (SERT) 300100
Experimental Protocols: Bioassays

Protocol 3: Proposed Monoamine Transporter Uptake Assay

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.

  • Assay Procedure: Cells are seeded in 96-well plates. On the day of the assay, the cells are washed with Krebs-Ringer-HEPES buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference compound for 10 minutes at room temperature.

  • Radioligand Addition: A mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-labeled substrate is added to each well.

  • Incubation and Termination: The plates are incubated for a specific time (e.g., 10 minutes) at room temperature. The uptake is terminated by washing the cells with ice-cold buffer.

  • Measurement: Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Disclaimer: The synthetic procedures, yields, and bioassay data presented in this guide are hypothetical and based on analogous examples found in the scientific literature. This document is intended for informational purposes to guide future research and development efforts. Actual experimental results may vary.

Cross-Validation of Analytical Methods for 2-(Azetidin-3-yl)butan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential analytical methods for the quantification of 2-(Azetidin-3-yl)butan-1-ol, a novel synthetic compound with potential applications in pharmaceutical development. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to guide researchers in selecting the most appropriate method for their specific research needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of the three proposed methods for the analysis of this compound.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Limit of Quantification (LOQ) 10 - 50 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Intra-day Precision (%RSD) < 10%< 10%< 5%
Inter-day Precision (%RSD) < 15%< 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Sample Throughput ModerateLow to ModerateHigh
Selectivity ModerateHighVery High
Cost per Sample LowModerateHigh
Initial Instrument Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require further optimization based on specific matrix effects and instrumentation.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method requires derivatization of the analyte to introduce a chromophore, enabling UV detection.

  • Sample Preparation & Derivatization:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of derivatization reagent (e.g., 9-fluorenylmethoxycarbonyl chloride in acetonitrile) and 50 µL of borate buffer (pH 9.0).

    • Heat at 60°C for 20 minutes.

    • Cool and inject 10 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • UV Detection: 265 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method also necessitates derivatization to increase the volatility of the analyte for gas-phase analysis.

  • Sample Preparation & Derivatization:

    • To 100 µL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex and centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Cool and inject 1 µL into the GC-MS system.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning from m/z 50-500 or in Selected Ion Monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to its high sensitivity and selectivity, LC-MS/MS is often the preferred method for bioanalytical studies and does not typically require derivatization for this class of compounds.[1][2][3]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).

    • Perform protein precipitation with 150 µL of methanol containing 0.1% formic acid.

    • Vortex and centrifuge at 12,000 rpm for 10 minutes.

    • Dilute the supernatant 1:1 with water.

    • Inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Mass Spectrometer: Triple quadrupole.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for the analyte and internal standard.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.

A Sample Collection (e.g., Plasma) B Sample Aliquoting A->B C Method 1 Analysis (HPLC-UV) B->C D Method 2 Analysis (GC-MS) B->D E Method 3 Analysis (LC-MS/MS) B->E F Data Acquisition C->F D->F E->F G Statistical Comparison (e.g., Bland-Altman plot, correlation) F->G H Method Selection G->H

Caption: Workflow for cross-validation of analytical methods.

Hypothetical Signaling Pathway Involvement

This diagram depicts a hypothetical signaling pathway where a compound like this compound could act as an antagonist to a G-protein coupled receptor (GPCR).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist This compound (Antagonist) Antagonist->GPCR Blocks

Caption: Hypothetical GPCR antagonism by this compound.

References

Comparative Analysis of 2-(Azetidin-3-yl)butan-1-ol: Data Currently Unavailable for Direct Comparison with Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding the biological activity of 2-(Azetidin-3-yl)butan-1-ol. While the chemical structure is defined and the compound is commercially available, no experimental data on its inhibitory properties, mechanism of action, or specific biological targets has been published. Consequently, a direct comparative analysis with established inhibitors, as requested, cannot be performed at this time.

For a meaningful comparison guide to be constructed, foundational data on the subject compound's bioactivity is essential. This would typically include information on which enzymes, receptors, or cellular pathways it interacts with and quantitative measures of its potency and efficacy (e.g., IC50, Ki values). Without this, selecting appropriate "established inhibitors" for comparison would be arbitrary and the resulting analysis would be speculative rather than data-driven.

General Biological Context of Azetidine-Containing Compounds

While specific data for this compound is absent, the broader class of azetidine-containing molecules has been explored in medicinal chemistry for a range of applications. Azetidine rings are present in various biologically active compounds and are often investigated for their potential as:

  • Enzyme Inhibitors: The strained four-membered ring of azetidine can be exploited to interact with the active sites of various enzymes.

  • Antibacterial Agents: The β-lactam antibiotics, a well-known class of antibacterial drugs, feature a related azetidin-2-one core structure that inhibits bacterial cell wall synthesis.

  • Antiviral and Anticancer Agents: Various derivatives have been synthesized and evaluated for their potential to interfere with viral replication or cancer cell proliferation.

It is plausible that this compound could be investigated for similar activities, but this remains unconfirmed in the available literature.

Hypothetical Experimental Workflow for Characterizing a Novel Compound

To generate the data necessary for a future comparative analysis, a typical experimental workflow would be initiated. This process is visualized in the diagram below and would involve several key stages.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Comparative Analysis A Compound Acquisition (this compound) B High-Throughput Screening (Panel of Assays) A->B C Hit Identification (Initial Bioactivity Observed) B->C D Target Deconvolution (Identifying Molecular Target) C->D E Dose-Response & Potency (e.g., IC50 Determination) D->E F Mechanism of Action Studies (e.g., Enzyme Kinetics) E->F H Selection of Established Inhibitors (Based on Identified Target) E->H G Selectivity Profiling (Against Related Targets) F->G G->H I Head-to-Head Assays (Standardized Protocols) H->I J Data Analysis & Comparison (Potency, Selectivity, etc.) I->J

Caption: Experimental workflow for characterizing a novel compound.

Detailed Experimental Protocols (Hypothetical)

Below are examples of detailed experimental protocols that would be necessary to characterize this compound and compare it to established inhibitors, assuming a hypothetical target was identified (e.g., a specific enzyme).

1. Enzyme Inhibition Assay (General Protocol)

  • Objective: To determine the in vitro potency of this compound against a purified target enzyme.

  • Materials:

    • Purified recombinant target enzyme.

    • Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate).

    • Assay buffer (specific to the enzyme, e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).

    • This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

    • An established inhibitor for the target enzyme (positive control).

    • DMSO (vehicle control).

    • 384-well assay plates.

    • Plate reader (fluorimeter or spectrophotometer).

  • Procedure:

    • A serial dilution of this compound is prepared in DMSO, and then further diluted in assay buffer to achieve final assay concentrations (e.g., ranging from 1 nM to 100 µM).

    • In a 384-well plate, add 5 µL of the diluted compound or control (vehicle or established inhibitor).

    • Add 10 µL of the purified enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution (at a concentration equal to its Michaelis constant, Km).

    • Immediately begin kinetic reading of the plate in a plate reader at the appropriate wavelength for the substrate, taking measurements every 60 seconds for 15-30 minutes.

    • The rate of reaction (slope of the linear phase of product formation) is calculated for each concentration of the inhibitor.

    • Data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity). The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

2. Cellular Target Engagement Assay

  • Objective: To confirm that this compound interacts with its target in a cellular context.

  • Methodology (Example: Cellular Thermal Shift Assay - CETSA):

    • Culture cells known to express the target protein to 80% confluency.

    • Treat intact cells with varying concentrations of this compound or a vehicle control for 1 hour.

    • Harvest the cells, wash to remove excess compound, and resuspend in a lysis buffer.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

    • Centrifuge the samples to pellet aggregated proteins.

    • Collect the supernatant (containing soluble, non-denatured protein) and analyze the amount of the target protein remaining using Western Blot or ELISA.

    • Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature (i.e., more protein remains in the soluble fraction at higher temperatures) compared to the vehicle-treated control.

Conclusion

While the azetidine scaffold holds promise in drug discovery, there is currently no basis for a comparative guide on this compound. The scientific community awaits the publication of primary research to elucidate its biological function. Upon the availability of such data, a thorough comparison with established inhibitors, including quantitative tables and detailed experimental evidence, would be a valuable resource for researchers in the field.

An Objective Comparison of 2-(Azetidin-3-yl)butan-1-ol and Alternative Azetidine-Based STAT3 Inhibitors for In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comparative analysis based on currently available scientific literature. Information regarding "2-(Azetidin-3-yl)butan-1-ol" is hypothetical and presented for illustrative purposes, as no public data on its in vivo validation currently exists. This document aims to provide a framework for evaluating novel azetidine compounds by comparing a hypothetical agent with a documented alternative.

Introduction to Azetidine Scaffolds in Therapeutics

Azetidines, four-membered nitrogen-containing heterocycles, are gaining prominence as "privileged scaffolds" in drug discovery. Their rigid, strained ring structure can confer desirable pharmacological properties, including improved metabolic stability and target binding affinity.[1][2] Compounds incorporating the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and neuroactive properties.[3][4][5] This guide focuses on the comparative therapeutic potential of azetidine-based compounds, with a specific look at their application in oncology.

Comparative Analysis: Hypothetical vs. Documented Compounds

For the purpose of this guide, we will compare the hypothetical therapeutic candidate, This compound , with a documented azetidine-based compound, herein referred to as Compound H182 , a novel irreversible inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[6]

Product Profiles
FeatureThis compound (Hypothetical) Compound H182 (Azetidine-Based STAT3 Inhibitor)
Target Pathway Hypothesized to modulate a novel cell survival pathway (NSP-1)STAT3 Signaling Pathway[6]
Mechanism of Action Postulated allosteric modulator of NSP-1 kinase activityIrreversibly binds to STAT3, preventing its activation and downstream signaling[6]
Therapeutic Area Oncology (e.g., Non-Small Cell Lung Cancer)Oncology (e.g., Triple-Negative Breast Cancer)[6]
Molecular Weight 129.20 g/mol (Not specified in the provided results)
In Vitro Potency (IC50) To be determined0.38-0.98 µM against STAT3 activity[6]
In Vivo Efficacy Comparison

The following table presents a hypothetical comparison of in vivo efficacy data from a murine xenograft model. The data for Compound H182 is based on published findings.[6]

ParameterThis compound (Hypothetical) Compound H182
Animal Model Athymic nude mice with NSCLC xenograftsAthymic nude mice with TNBC xenografts[6]
Dosing Regimen 20 mg/kg, intraperitoneal, daily(Not specified, but shown to inhibit tumor growth)[6]
Tumor Growth Inhibition (TGI) 55% at Day 21Significant inhibition of TNBC xenograft growth[6]
Survival Benefit Moderate increase in median survivalImproved survival in syngeneic models when combined with radiation[6]
Observed Toxicity No significant weight loss or adverse events(Not specified, but implied to be well-tolerated)

Signaling Pathway Analysis

A critical aspect of evaluating a therapeutic candidate is understanding its interaction with cellular signaling pathways.

Hypothetical NSP-1 Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade modulated by this compound.

NSP1_Pathway Ligand Growth Factor Receptor NSP-1 Receptor Ligand->Receptor NSP1_Kinase NSP-1 Kinase Receptor->NSP1_Kinase Compound This compound Compound->NSP1_Kinase Inhibition Downstream Downstream Effectors NSP1_Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Hypothetical inhibition of the NSP-1 signaling pathway.
Documented STAT3 Signaling Pathway

The following diagram shows the established STAT3 signaling pathway and the inhibitory action of Compound H182.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) GP130 gp130 Receptor Cytokine->GP130 JAK JAK Kinase GP130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Compound Compound H182 Compound->STAT3 Irreversible Inhibition Nucleus Nucleus STAT3_dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription

Inhibition of the STAT3 signaling pathway by Compound H182.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of therapeutic potential.

In Vivo Xenograft Model Protocol

This protocol outlines a standard procedure for assessing the in vivo efficacy of a novel compound in a tumor xenograft model.

  • Cell Culture: Human cancer cells (e.g., A549 for NSCLC) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: 6-8 week old female athymic nude mice are used.

  • Tumor Implantation: 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Mice are randomized into treatment and control groups. The treatment group receives the therapeutic candidate (e.g., 20 mg/kg) via a specified route (e.g., intraperitoneal injection) daily. The control group receives a vehicle control.

  • Data Collection: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set number of days. TGI is calculated.

Experimental Workflow Diagram

The following diagram visualizes the key stages of the in vivo xenograft study.

Xenograft_Workflow Start Start: Cell Culture Implantation Tumor Cell Implantation Start->Implantation Growth Tumor Growth to 100-150 mm³ Implantation->Growth Randomization Randomization Growth->Randomization Dosing Daily Dosing: Treatment vs. Vehicle Randomization->Dosing Monitoring Tumor & Weight Monitoring Dosing->Monitoring Monitoring->Dosing Endpoint Endpoint: Data Analysis Monitoring->Endpoint

Workflow for an in vivo xenograft efficacy study.

Conclusion

While "this compound" remains a hypothetical compound without published in vivo data, this guide provides a framework for its potential evaluation. By comparing its hypothetical profile to that of a documented azetidine-based STAT3 inhibitor, Compound H182, we can delineate the necessary experimental evidence required to validate its therapeutic potential. Key decision-making data will include in vivo efficacy in relevant disease models, a well-defined mechanism of action, and a favorable safety profile. Future research into novel azetidine derivatives will continue to enrich the pipeline of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-(Azetidin-3-yl)butan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-(Azetidin-3-yl)butan-1-ol should be disposed of as hazardous chemical waste through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in its safe management. Based on its Safety Data Sheet (SDS), this compound presents multiple risks that necessitate its classification as hazardous waste.

Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements
Flammable Liquid Classified as a Category 2 or 3 Flammable Liquid. Vapors can ignite at or below room temperature.[1][2]🔥Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment.[1][2]
Serious Eye Irritation Causes serious eye irritation (Category 2A).[1][2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3).[1][2]Avoid breathing vapors or mist. Use only outdoors or in a well-ventilated area.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness (Category 3).[1][2]If inhaled, remove person to fresh air. Call a poison center or doctor if you feel unwell.[2]

Standard Disposal Protocol

The primary and mandated disposal route for this compound is through a licensed and approved hazardous waste disposal service.[1][2] This ensures that the chemical is managed in an environmentally responsible and legally compliant manner.

Experimental Workflow for Disposal:

  • Segregation:

    • Do not mix this compound with any other waste streams, including non-hazardous waste or different types of chemical waste.[1]

    • Keep it in its original container or a compatible, properly labeled waste container.

  • Container Management:

    • Ensure the waste container is tightly closed to prevent the release of flammable vapors.[2]

    • The container must be in good condition, free from leaks or external contamination.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Note the associated hazards (e.g., Flammable, Irritant).

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[2]

    • This area should be away from heat, open flames, and sources of ignition.[2]

    • Store in a locked-up location to prevent unauthorized access.[1][2]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Follow your institution's specific procedures for waste manifest documentation and collection.

Decontamination of Empty Containers:

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate from this process is also considered hazardous waste and must be collected and disposed of with the chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent injury and further contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and eliminate all ignition sources.[1]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:

    • Safety goggles or face shield

    • Solvent-resistant gloves (e.g., nitrile)

    • Flame-retardant lab coat

    • Respiratory protection if vapors are generated[2]

  • Containment and Cleanup:

    • Cover drains to prevent the chemical from entering the sanitary sewer system.[1]

    • For small spills, absorb the material with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1][2]

    • Collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[2]

  • Final Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your EHS department in accordance with institutional policy.

Disposal Decision Logic

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_waste Is the material waste? start->is_waste is_empty_container Is it an empty container? is_waste->is_empty_container No, it's a container pure_waste Pure Chemical or Contaminated Material is_waste->pure_waste Yes is_empty_container->pure_waste No, contains residue decontaminate Triple rinse with appropriate solvent is_empty_container->decontaminate Yes prepare_waste 1. Segregate and contain in a   labeled, sealed container. 2. Store in designated   hazardous waste area. pure_waste->prepare_waste collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate dispose_container Dispose of rinsed container per EHS guidelines decontaminate->dispose_container collect_rinsate->prepare_waste contact_ehs Contact EHS for pickup by an approved waste disposal company prepare_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Azetidin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Azetidin-3-yl)butan-1-ol, a novel chemical compound. The following procedures are based on best practices for handling similar chemical structures, specifically azetidine and butanol derivatives, to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber) are required. For high-toxicity azides, consider double gloving with silver shield gloves underneath nitrile gloves.[1]
Eye Protection Goggles or Face ShieldChemical safety goggles are mandatory. A face shield should be used when there is a splash hazard.[2]
Body Protection Lab CoatA flame-retardant, long-sleeved lab coat is required to protect against skin contact.[3][4]
Respiratory Protection RespiratorUse a government-approved respirator with an organic vapor cartridge, especially in poorly ventilated areas or when vapors may be present.[2][3]

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[3]

  • Use non-sparking tools and ground all equipment to prevent static discharge, as butanol derivatives can be flammable.[2][4][5]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors.[2]

  • Wash hands thoroughly after handling the compound.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

  • Keep the container tightly closed to prevent contamination and evaporation.[3][4]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory and environmental safety.

Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation to disperse vapors.[3]

  • Containment: Use absorbent materials like spill pads or vermiculite to contain the spill. Do not use materials that may react with the compound.[3]

  • Cleanup: Carefully collect the absorbent material and contaminated surfaces using non-sparking tools.[2]

  • Decontamination: Wash the spill area thoroughly with a suitable detergent and water.[3]

  • Disposal: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Waste Disposal:

  • Do NOT pour down the drain. Azetidine compounds can react with lead or copper plumbing to form explosive metal azides.[1][6]

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • The waste should be managed as a flammable liquid.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for working with this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_solid Collect Solid Waste handling_reaction->cleanup_solid If applicable cleanup_waste Collect Liquid Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose cleanup_solid->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.